Amino-SS-PEG12-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO14S2/c30-2-27-45-46-28-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-1-29(31)32/h1-28,30H2,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPKCUYIAIDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCSSCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-SS-PEG12-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-SS-PEG12-acid, a heterobifunctional linker widely utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its application.
Core Concepts: Structure and Functionality
This compound is a versatile chemical tool designed with distinct functional ends separated by a polyethylene glycol (PEG) spacer. Its structure incorporates three key features:
-
Primary Amine (-NH2): This functional group allows for covalent linkage to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.
-
Carboxylic Acid (-COOH): This group can be activated, for example, using carbodiimides like EDC in the presence of an activator such as HATU, to react with primary amines on biomolecules.
-
Disulfide Bond (-S-S-): Positioned within the linker's backbone, this bond is cleavable under reducing conditions, such as those found within the intracellular environment of a cell. This feature is critical for the controlled release of conjugated payloads.[1]
-
Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.[1][2]
The combination of these features makes this compound a valuable component in the design of stimuli-responsive drug delivery systems.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while general solubility is reported, precise quantitative data at varying temperatures and pH is not extensively available in the public domain.
| Property | Value | Source(s) |
| Molecular Formula | C29H59NO14S2 | |
| Molecular Weight | 709.91 g/mol | |
| CAS Number | 2353410-08-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | |
| Solubility in DMSO | 10 mM | |
| Storage (Solid) | Recommended at -20°C for long-term stability (up to 3 years) | |
| Storage (In Solvent) | Recommended at -80°C (up to 1 year) |
Key Applications in Drug Development
The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.
The workflow for developing an ADC using a cleavable linker like this compound is a multi-step process.
The disulfide bond in this compound is designed to be stable in the bloodstream and release the cytotoxic payload inside the target cancer cell, where the reducing environment (e.g., high glutathione concentration) facilitates the cleavage of the disulfide bond.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions, such as stoichiometry, concentration, and reaction time, may need to be optimized for individual applications.
Two-Step Conjugation of a Payload and an Antibody
This protocol outlines the general steps for first conjugating a payload (drug) to the carboxylic acid end of this compound, followed by the conjugation of the linker-payload complex to an antibody.
Step 1: Synthesis of the Linker-Payload Complex
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or a suitable coupling agent like HATU to the solution to activate the carboxylic acid group. The reaction is typically carried out at room temperature for 15-30 minutes.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload in a compatible solvent.
-
Add the payload solution to the activated linker solution.
-
The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the linker-payload conjugate is purified from excess reagents and byproducts using techniques like column chromatography or preparative HPLC.
-
Step 2: Conjugation to the Antibody
-
Antibody Preparation:
-
The antibody is typically prepared in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
The purified linker-payload, now with a terminal primary amine, can be conjugated to the antibody. One common method is to first activate the carboxylic acid groups on the antibody using EDC and NHS, and then add the linker-payload.
-
Alternatively, if the linker-payload has been synthesized to have a terminal NHS ester, it can be directly added to the antibody solution.
-
The molar ratio of the linker-payload to the antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized.
-
The reaction is typically incubated for 1-2 hours at room temperature or 4°C.
-
-
Purification of the ADC:
-
The resulting ADC is purified from unconjugated linker-payload and other reagents. Size exclusion chromatography (SEC) is a common method for this purification.
-
Conclusion
This compound is a well-defined, high-purity reagent that offers researchers and drug developers a reliable tool for creating advanced bioconjugates. Its cleavable disulfide bond, hydrophilic PEG spacer, and bifunctional nature make it particularly suitable for the development of targeted therapies like ADCs. The experimental protocols provided herein offer a starting point for the practical application of this versatile linker in innovative drug delivery systems. As with any bioconjugation strategy, optimization of reaction conditions is crucial for achieving the desired product with high yield and purity.
References
An In-Depth Technical Guide to the Synthesis and Purification of Amino-SS-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-SS-PEG12-acid, a heterobifunctional linker critical in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document outlines a representative synthetic protocol, detailed purification methodologies, and expected analytical data.
This compound is a valuable tool in bioconjugation due to its discrete polyethylene glycol (PEG) spacer, terminal amine, and carboxylic acid functional groups, along with a cleavable disulfide bond. The PEG spacer enhances solubility and pharmacokinetic properties, while the terminal functional groups allow for sequential conjugation to biomolecules and payload drugs. The disulfide bond provides stability in circulation and allows for reductive cleavage in the intracellular environment, triggering the release of the payload.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₉NO₁₄S₂ | [1][2] |
| Molecular Weight | 709.9 g/mol | [1][2] |
| Purity | Typically >95% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C for long-term storage |
Synthesis of this compound: A Representative Protocol
While the precise, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles. This protocol involves the sequential modification of a discrete PEG12 molecule to introduce the terminal amine, disulfide bridge, and carboxylic acid functionalities.
A key strategy involves the use of protecting groups to ensure selective reactions at each end of the molecule. The synthesis would culminate in the deprotection of the amine group.
DOT Diagram: Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol
Step 1: Mesylation of Boc-NH-PEG12-OH
-
Dissolve Boc-NH-PEG12-OH in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-NH-PEG12-Mesylate.
Step 2: Thiolation of Boc-NH-PEG12-Mesylate
-
Dissolve the mesylated intermediate in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium hydrosulfide (NaSH) and stir the mixture at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry, and concentrate to obtain Boc-NH-PEG12-Thiol.
Step 3 & 4: Disulfide Bond Formation
-
Activate 3-(tritylthio)propanoic acid by reacting it with a coupling agent like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form the NHS ester.
-
In a separate flask, dissolve the Boc-NH-PEG12-Thiol.
-
Couple the activated 3-(tritylthio)propanoic acid with the thiol-PEG intermediate. This can be achieved through various methods, including reaction with an activated pyridyl disulfide derivative of the propanoic acid.
-
The reaction progress is monitored by an appropriate chromatographic technique (e.g., HPLC).
Step 5 & 6: Deprotection
-
Dissolve the trityl- and Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM.
-
The trityl and Boc groups are cleaved simultaneously under these acidic conditions.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product, this compound, is then taken for purification.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, reagents, and side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying PEGylated compounds.
DOT Diagram: Purification Workflow
Caption: A typical workflow for the purification of this compound.
Preparative RP-HPLC Protocol
-
Column: A preparative C18 column is suitable for this purification.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the product. A typical gradient might be 10-70% B over 30-40 minutes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of Mobile Phase A.
-
Filter the solution to remove any particulates.
-
Inject the sample onto the equilibrated preparative RP-HPLC system.
-
Collect fractions as they elute from the column.
-
Analyze the collected fractions by analytical HPLC-MS to identify those containing the pure product.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to remove the solvents and obtain the final product as a solid.
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the PEG backbone (a large multiplet around 3.6 ppm), as well as signals corresponding to the amino and carboxylic acid termini. |
| Mass Spectrometry (ESI-MS) | A major peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ at m/z 710.9) should be observed. |
| Analytical RP-HPLC | A single major peak should be observed, with purity typically >95% as determined by peak area integration. |
Application in Antibody-Drug Conjugate (ADC) Formation
This compound is a linker used in the synthesis of ADCs. The terminal carboxylic acid can be activated (e.g., as an NHS ester) and reacted with an amine-containing cytotoxic drug. The terminal amine of the linker-drug conjugate can then be reacted with an activated carboxylic acid on an antibody, or more commonly, the amine can be modified to introduce a maleimide group which then reacts with a reduced disulfide bond on the antibody.
DOT Diagram: ADC Formation Workflow
Caption: Simplified workflow for creating an ADC using a disulfide linker.
This technical guide provides a framework for the synthesis, purification, and application of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
References
solubility and stability of Amino-SS-PEG12-acid
An In-depth Technical Guide to the Solubility and Stability of Amino-SS-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). Understanding these core properties is critical for the successful formulation, storage, and in vivo performance of ADCs.
Introduction to this compound
This compound is a valuable tool in bioconjugation, featuring a terminal amine group, a disulfide bond, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the linkage of antibodies to cytotoxic payloads. The disulfide bond serves as a cleavable linker, designed to be stable in systemic circulation but susceptible to cleavage in the reducing environment of the intracellular space, thereby releasing the drug payload at the target site. The 12-unit PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Solubility of this compound
The solubility of this compound is a key consideration for its handling and use in conjugation reactions. While specific data is limited, its structural components provide a strong indication of its solubility profile.
Quantitative Solubility Data
Publicly available data on the solubility of this compound is often limited to specific solvent systems.
| Solvent | Reported Solubility |
| DMSO | 10 mM |
| Water | Soluble |
| Most Organic Solvents | Soluble |
Note: "Soluble" indicates that the compound is generally soluble in water and many organic solvents like DCM, DMF, and THF, though the exact concentration may vary.
Expected Solubility Profile
The chemical structure of this compound suggests a favorable solubility profile in a range of solvents:
-
Aqueous Solubility: The presence of a 12-unit PEG chain, a primary amine, and a carboxylic acid group imparts significant hydrophilicity. The amine and carboxylic acid groups are ionizable, and their charge state is pH-dependent. At physiological pH (~7.4), the amine group will be protonated (NH3+) and the carboxylic acid will be deprotonated (COO-), forming a zwitterion and enhancing aqueous solubility. Solubility is expected to be lowest near its isoelectric point and higher at pH values further from the pI.
-
Organic Solvent Solubility: The PEG chain also contributes to solubility in many polar organic solvents. Aliphatic amines and carboxylic acids generally exhibit solubility in polar organic solvents. It is reported to be soluble in common organic solvents such as DMSO, DMF, and DCM.
Experimental Protocol for Solubility Determination
To determine the precise solubility of this compound for a specific application, the following shake-flask method can be employed.
Objective: To determine the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., phosphate-buffered saline (PBS) at various pH values, water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC method.
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Stability of this compound
The stability of this compound is primarily dictated by the integrity of its disulfide bond. This bond is designed to be cleavable under specific conditions, which is fundamental to its function in drug delivery.
Disulfide Bond Stability
Disulfide bonds are covalent bonds that can be cleaved by reducing agents. This redox-sensitivity is exploited in ADC design.
-
In Circulation (Oxidative Environment): In the bloodstream, the environment is generally oxidative, which helps to maintain the stability of the disulfide bond in the linker. This stability is crucial to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.
-
Intracellular Environment (Reducing Environment): Upon internalization into a target cell, the ADC is exposed to a reducing environment, primarily due to the high concentration of glutathione (GSH). The disulfide bond is readily reduced by GSH, leading to the cleavage of the linker and the release of the active drug.
General Chemical Stability
The PEG and aliphatic components of the linker are generally stable under typical physiological conditions. However, like all molecules, it can be susceptible to degradation under harsh conditions of pH and temperature over extended periods.
Experimental Protocols for Stability Assessment
Objective: To assess the stability of the disulfide bond in this compound in the presence of a reducing agent.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent
-
HPLC system with a suitable column and detector
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or 1 M GSH) in PBS.
-
In separate vials, add the this compound solution.
-
To the test vials, add the reducing agent to a final concentration that mimics the intracellular environment (e.g., 1-10 mM GSH). For a control, add an equal volume of PBS.
-
Incubate all samples at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by HPLC to monitor the disappearance of the parent compound and the appearance of cleavage products.
-
The rate of degradation can be determined by plotting the concentration of the parent compound versus time.
Visualizing Key Processes
Diagrams can help to illustrate the mechanisms of action and experimental designs related to this compound.
Disulfide Bond Cleavage Pathway
The following diagram illustrates the cleavage of the disulfide bond within an ADC upon entering a target cell.
Caption: Intracellular cleavage of a disulfide-linked ADC.
Experimental Workflow for Stability Analysis
This diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing linker stability.
Conclusion
This compound is a versatile linker with a favorable solubility profile due to its PEG, amine, and carboxylic acid moieties. Its key feature is the redox-sensitive disulfide bond, which provides stability in circulation and allows for targeted drug release within the reducing environment of cells. For optimal use, it is recommended that researchers perform specific solubility and stability studies tailored to their unique formulation and application. The experimental protocols provided in this guide offer a starting point for these essential characterizations.
An In-Depth Technical Guide to the Amino-SS-PEG12-acid Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Amino-SS-PEG12-acid cleavable linker, a critical tool in the development of advanced bioconjugates and drug delivery systems. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and offer visual representations of its function and application.
Core Concept: Reductive Cleavage in the Intracellular Environment
The this compound linker is a bifunctional molecule featuring a terminal amine group, a terminal carboxylic acid group, a 12-unit polyethylene glycol (PEG) spacer, and a central disulfide bond. This disulfide bond is the key to its functionality as a cleavable linker, designed to be stable in the extracellular environment and circulation but susceptible to cleavage within the reducing environment of the cell.[1][]
The primary mechanism of cleavage is the reduction of the disulfide bond by intracellular glutathione (GSH).[1][] The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the bloodstream (~2-20 µM).[3] This steep concentration gradient ensures that the linker remains largely intact in circulation, minimizing premature release of conjugated payloads, and is efficiently cleaved upon internalization into the target cell. Other intracellular reducing agents, such as thioredoxin, can also contribute to this process.
The PEG12 spacer enhances the linker's utility by increasing the hydrophilicity and solubility of the resulting conjugate, which can be particularly advantageous when working with hydrophobic payloads. PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics, often leading to a longer circulation half-life.
Quantitative Data: Stability and Cleavage Kinetics
| Condition | Parameter | Typical Value for Disulfide Linkers | Reference |
| Human Plasma | Half-life (t½) | Several days (can be engineered with steric hindrance) | |
| Intracellular Mimicking (e.g., 10 mM Glutathione) | Cleavage | Rapid cleavage, often within minutes to hours |
Note: The values presented are illustrative and can vary depending on the specific molecular context of the conjugate and the experimental conditions.
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving the this compound linker.
Conjugation of this compound to a Protein and a Small Molecule
This protocol describes a two-step process to conjugate a protein (e.g., an antibody) to a small molecule drug using the this compound linker.
Step 1: Reaction of the Linker with the Small Molecule
-
Activation of the Small Molecule's Carboxylic Acid:
-
Dissolve the small molecule containing a carboxylic acid group in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.5 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.5 equivalents of an NHS ester (e.g., Sulfo-NHS).
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated drug.
-
-
Conjugation to the Linker's Amine Group:
-
Dissolve the this compound linker (1 equivalent) in the same anhydrous solvent.
-
Add the solution of the activated small molecule to the linker solution.
-
Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the drug-linker conjugate using an appropriate method, such as reverse-phase HPLC.
-
Step 2: Conjugation of the Drug-Linker to the Protein
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the purified drug-linker conjugate in an anhydrous organic solvent.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.
-
-
Conjugation to the Protein's Amine Groups:
-
Prepare the protein (e.g., antibody) in a suitable buffer, such as PBS at pH 7.4.
-
Add the activated drug-linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of the Final Conjugate:
-
Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography or dialysis.
-
In Vitro Disulfide Cleavage Assay
This assay evaluates the cleavage of the disulfide bond in the presence of a reducing agent like glutathione.
-
Preparation of the Conjugate:
-
Prepare a stock solution of the bioconjugate containing the this compound linker in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Cleavage Reaction:
-
Prepare a solution of 10 mM glutathione (GSH) in PBS, pH 7.2.
-
In a microcentrifuge tube, mix the bioconjugate with the GSH solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding a thiol-reactive agent like N-ethylmaleimide (NEM).
-
-
Analysis:
-
Analyze the samples from each time point by a suitable method such as HPLC, LC-MS, or SDS-PAGE to quantify the amount of released payload and remaining intact conjugate. This data can be used to determine the cleavage kinetics.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
A Technical Guide to Disulfide Bond Reduction in Amino-SS-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Amino-SS-PEG12-acid is a heterobifunctional molecule featuring a terminal amine, a terminal carboxylic acid, and a central, cleavable disulfide bond, all connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer.[1][2] This structure is particularly valuable in bioconjugation and drug delivery, where the disulfide bond serves as a smart, environment-sensitive linkage.[3] The stability of this bond in the oxidizing environment of the bloodstream, coupled with its susceptibility to cleavage within the reducing intracellular environment of target cells, makes it an attractive component for designing targeted therapies.[][5]
This guide provides an in-depth overview of the core principles, common reagents, and detailed protocols for the reduction of the disulfide bond in this compound and similar PEGylated linkers.
Core Principles of Disulfide Bond Reduction
The cleavage of a disulfide bond (S-S) is a reduction reaction that results in two free sulfhydryl or thiol groups (-SH). This process is most commonly achieved via thiol-disulfide exchange, a reaction involving a nucleophilic attack on one of the sulfur atoms of the disulfide bond by a thiolate ion (R-S⁻). The reaction proceeds through a mixed disulfide intermediate, which is subsequently attacked by a second thiol, ultimately yielding two reduced thiol groups and an oxidized reagent.
The efficiency and rate of this reaction are influenced by several factors, including the concentration of the reducing agent, pH, temperature, and the steric accessibility of the disulfide bond.
Key Reducing Agents for Disulfide Cleavage
The choice of reducing agent is critical and depends on the specific application, required reaction conditions, and downstream analytical methods. The three most common reagents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and the biologically relevant Glutathione (GSH).
-
Dithiothreitol (DTT): A potent, thiol-based reducing agent, DTT is highly effective at reducing disulfide bonds due to its ability to form a stable six-membered ring after donating its two protons. This intramolecular cyclization drives the reaction equilibrium toward the reduced products.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is odorless, more stable to air oxidation than DTT, and effective over a wider pH range. Its phosphine group directly attacks the disulfide bond, making it a powerful and versatile alternative. TCEP is particularly useful in applications where the presence of thiols would interfere with subsequent steps, such as maleimide-based conjugation.
-
Glutathione (GSH): As the most abundant intracellular thiol, glutathione is the primary biological reducing agent responsible for cleaving disulfide linkers inside cells. The intracellular concentration of GSH (1–10 mM) is significantly higher than in the extracellular plasma (2–20 µM), providing the reductive potential necessary for targeted drug release. In laboratory settings, GSH can be used to mimic the intracellular reducing environment.
The following table summarizes the key properties of these common reducing agents.
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Glutathione (GSH) |
| Mechanism | Thiol-Disulfide Exchange | Nucleophilic Phosphine Attack | Thiol-Disulfide Exchange |
| Optimal pH | 7.0 - 9.0 | 4.0 - 8.5 | 7.0 - 7.4 (Physiological) |
| Key Advantages | High reducing power, forms stable oxidized product. | Odorless, stable to air oxidation, effective over a wide pH range, does not contain thiols. | Biologically relevant, mimics intracellular cleavage. |
| Key Disadvantages | Strong odor, less stable at pH > 7.5, can interfere with maleimide chemistry. | Can be more expensive than DTT. | Slower reaction kinetics compared to DTT or TCEP. |
| Typical Concentration | 5 - 50 mM | 5 - 50 mM | 1 - 10 mM (to mimic intracellular conditions) |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and quantitative disulfide bond reduction. Below are protocols for reduction using DTT and TCEP, followed by a method for monitoring the reaction.
This protocol describes a general procedure for the complete reduction of the disulfide bond using Dithiothreitol.
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5)
-
Nitrogen or Argon gas (optional)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution.
-
If the sample is sensitive to oxidation, gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.
-
Add DTT to the reaction mixture to achieve a final concentration typically 10- to 50-fold molar excess over the disulfide. A common starting point is 20 mM DTT.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. For more sterically hindered disulfides, incubation at 37°C may be required.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC or using Ellman's Reagent (see Protocol 3).
-
Once the reaction is complete, remove the excess DTT and the oxidized DTT byproduct using size-exclusion chromatography or reverse-phase HPLC.
-
This protocol is ideal for applications where the presence of thiols must be avoided.
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water). Neutralize the pH of the TCEP stock solution with NaOH if necessary.
-
-
Reaction Setup:
-
Add TCEP to the this compound solution to a final concentration of 10- to 50-fold molar excess. A typical concentration is 10-25 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. TCEP is generally faster and more efficient than DTT at lower pH values.
-
-
Monitoring and Purification:
-
Monitor the reaction as described in Protocol 1.
-
Purify the reduced product to remove TCEP and its oxide using an appropriate chromatography method.
-
Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) is used to quantify the free thiol groups generated upon disulfide reduction. DTNB reacts with a free sulfhydryl group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
Materials:
-
DTNB Stock Solution (4 mg/mL in 0.1 M sodium phosphate, pH 8.0).
-
Reaction aliquots from Protocol 1 or 2.
-
Cysteine or N-acetylcysteine for standard curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Add 50 µL of the DTNB solution to a defined volume (e.g., 950 µL) of each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm and plot absorbance vs. concentration to generate a standard curve.
-
-
Sample Measurement:
-
Take a small aliquot of your reduction reaction at various time points.
-
Dilute the aliquot in the assay buffer to ensure the absorbance reading is within the linear range of the standard curve.
-
Add 50 µL of the DTNB solution to the diluted sample.
-
Incubate for 15 minutes and measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. An increase in thiol concentration over time indicates the progress of the disulfide reduction.
-
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the processes involved in disulfide bond reduction.
Quantitative Analysis of Reduction
Beyond spectrophotometric assays like Ellman's, more sophisticated techniques are required for precise quantification and characterization.
| Analytical Technique | Application in Disulfide Reduction | Key Information Provided |
| Reverse-Phase HPLC (RP-HPLC) | Separates the reduced product from the starting material and byproducts based on hydrophobicity. | Purity of the reduced product, reaction completion, and quantification. |
| Mass Spectrometry (MS) | Determines the exact molecular weight of the starting material and the final product. | Confirms the identity of the reduced product (mass increase corresponding to the addition of two hydrogen atoms). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of MS. | Provides a comprehensive profile of the reaction mixture, identifying and quantifying all components. |
By employing these methods, researchers can ensure the quality, purity, and identity of the reduced this compound product, a critical step before its use in downstream applications such as the conjugation to antibodies, peptides, or other therapeutic molecules.
References
- 1. This compound, 2353410-08-7 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
The Pivotal Role of the PEG12 Spacer in Amino-SS-PEG12-acid: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the linker connecting the targeting moiety to the payload is a critical determinant of success. The Amino-SS-PEG12-acid linker has emerged as a valuable tool, offering a combination of a cleavable disulfide bond, versatile conjugation handles, and a discrete 12-unit polyethylene glycol (PEG12) spacer. This in-depth technical guide elucidates the multifaceted role of the PEG12 spacer in this linker, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and synthesis of next-generation bioconjugates.
Core Functions of the PEG12 Spacer
The inclusion of a discrete PEG12 spacer in the this compound linker architecture imparts several crucial advantages that address key challenges in drug development, including solubility, stability, and pharmacokinetic (PK) properties.[1][2][3]
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This can lead to aggregation of the final conjugate, compromising its stability and manufacturability. The hydrophilic nature of the PEG12 spacer helps to mitigate this issue by increasing the overall water solubility of the ADC.[1][4] This enhanced solubility can facilitate conjugation reactions in aqueous buffers and prevent aggregation, leading to a more homogeneous and stable product.
Improved Pharmacokinetics and Biodistribution
The PEG12 spacer significantly influences the pharmacokinetic profile of the bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This prolonged exposure can result in greater accumulation of the therapeutic agent at the tumor site, potentially enhancing its efficacy. Furthermore, the PEG12 spacer can shield the payload from premature metabolism and recognition by the immune system.
Optimized Spatial Orientation and Reduced Steric Hindrance
The defined length of the PEG12 spacer provides critical spatial separation between the antibody and the cytotoxic payload. This separation can be crucial for maintaining the biological activity of the antibody by preventing the payload from interfering with its antigen-binding site. It also ensures that the payload is accessible to its intracellular target following cleavage of the disulfide bond.
Quantitative Impact of the PEG12 Spacer
The benefits of the PEG12 spacer are not merely qualitative. Studies have demonstrated a quantifiable impact on the physicochemical and pharmacokinetic properties of ADCs.
Pharmacokinetic Profile
A direct correlation has been observed between PEG spacer length and the pharmacokinetic profile of ADCs. As the number of PEG units increases, there is a corresponding decrease in clearance and an increase in overall exposure (AUC), with these effects reaching a plateau at approximately 8 to 12 PEG units.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
| Data synthesized from a study on PEGylated glucuronide-MMAE linkers. |
In Vitro Cytotoxicity
The effect of PEG spacers on in vitro cytotoxicity can be complex and context-dependent. In some cases, the inclusion of a PEG linker has a negligible impact on the potency of the ADC. However, in other instances, particularly with longer PEG chains, a slight reduction in immediate in vitro cytotoxicity has been observed, potentially due to steric hindrance. It is important to note that this modest decrease in in vitro activity is often more than compensated for by the significantly improved in vivo performance due to enhanced pharmacokinetics.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with and without PEG Spacers
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
| Data adapted from a study on an anti-CD30 ADC. |
Experimental Protocols
The following section provides detailed methodologies for the synthesis and characterization of an ADC utilizing the this compound linker.
Synthesis of an Antibody-Drug Conjugate with this compound
This protocol outlines the steps for conjugating a cytotoxic payload (e.g., MMAE) to an antibody (e.g., Trastuzumab) via the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a reactive amine group (e.g., MMAE)
-
Antibody (e.g., Trastuzumab)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Activation of this compound Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS ester.
-
-
Conjugation of Activated Linker to Payload:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add the activated Amino-SS-PEG12-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.
-
-
Antibody Reduction (if conjugating to native cysteines):
-
Dissolve the antibody in PBS.
-
Add a 10-fold molar excess of DTT.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Remove excess DTT using a desalting column.
-
-
Conjugation of Payload-Linker to Antibody:
-
Dissolve the purified payload-linker conjugate in a small amount of an organic co-solvent (e.g., DMSO) and add it to the reduced antibody solution in PBS. The final concentration of the organic co-solvent should be kept low (e.g., <10%) to avoid antibody denaturation.
-
The terminal amine of the PEG12 spacer will react with available functional groups on the antibody (e.g., activated esters on lysine residues if the antibody has been pre-modified, or directly to engineered cysteines).
-
Incubate the reaction mixture at room temperature for 4 hours.
-
-
Purification of the ADC:
-
Purify the crude ADC mixture using a combination of HIC and SEC. HIC is effective for separating ADC species with different drug-to-antibody ratios (DARs), while SEC is used to remove aggregates and unconjugated small molecules.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy, HIC, and mass spectrometry.
UV-Vis Spectroscopy Method:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Visualizing the Workflow and Mechanism of Action
Graphviz diagrams provide a clear visual representation of the complex processes involved in ADC synthesis and their mechanism of action.
Caption: Workflow for the synthesis of an ADC using this compound.
Caption: Mechanism of intracellular drug release via disulfide bond cleavage.
Conclusion
The PEG12 spacer within the this compound linker is a critical component that significantly enhances the developability and therapeutic potential of antibody-drug conjugates and other bioconjugates. Its ability to improve solubility, optimize pharmacokinetic properties, and provide necessary spatial separation makes it an invaluable tool for researchers and drug developers. By understanding and leveraging the properties of the PEG12 spacer, scientists can design more effective and safer targeted therapies for a range of diseases.
References
An In-Depth Technical Guide to Amino-SS-PEG12-acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.
This guide focuses on a specific and versatile linker, Amino-SS-PEG12-acid , and its application in the development of novel PROTACs. The inclusion of a disulfide (SS) bond within the polyethylene glycol (PEG) chain imparts a cleavable characteristic to the linker, offering unique advantages in PROTAC design and application.
Core Concepts: The PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Methodological & Application
Application Notes and Protocols for Amino-SS-PEG12-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Amino-SS-PEG12-acid, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its discrete PEG spacer, cleavable disulfide bond, and terminal reactive groups.
Introduction
This compound is a versatile crosslinking reagent featuring a primary amine, a disulfide bond, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[] The disulfide bond provides a cleavable linkage, designed to be stable in systemic circulation but readily reduced in the intracellular environment where concentrations of reducing agents like glutathione are higher.[2] The terminal amine and carboxylic acid groups allow for the covalent attachment of two different molecules, making it an ideal tool for creating complex bioconjugates.[3]
The primary amine can be conjugated to molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.[4][5]
Data Presentation
The efficiency and stability of conjugations using this compound are influenced by various reaction parameters. The following tables provide representative data for typical conjugation and cleavage reactions.
Table 1: Representative Molar Ratios for Carboxylic Acid Activation and Conjugation
| Reagent | Molar Ratio (Linker:Reagent) | Purpose |
| EDC | 1:2 - 1:10 | Activation of the carboxyl group |
| NHS/sulfo-NHS | 1:2 - 1:10 | Stabilization of the activated intermediate |
| Amine-containing Molecule | 1:1 - 1:10 | Conjugation to the activated linker |
Table 2: Representative Conditions for Amine Conjugation to an NHS Ester
| Parameter | Condition |
| pH | 7.0 - 9.0 |
| Molar Excess of NHS Ester | 10 to 20-fold |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice |
| Solvent | Amine-free buffer (e.g., PBS) with <10% organic solvent (e.g., DMSO or DMF) |
Table 3: Representative Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration | Incubation Time | Temperature |
| Dithiothreitol (DTT) | 10 - 100 mM | 1 - 4 hours | 37°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10 - 50 mM | 1 - 2 hours | Room Temperature |
Experimental Protocols
Herein, we provide detailed protocols for the two primary conjugation strategies utilizing this compound, as well as a protocol for the cleavage of the disulfide bond.
Protocol 1: Conjugation via the Carboxylic Acid Group
This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound stock solution with Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS/sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule. A molar ratio of 10:1 to 20:1 (linker to amine-molecule) is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with an appropriate buffer (e.g., PBS). Other purification methods such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may also be employed depending on the properties of the conjugate.
-
Protocol 2: Conjugation via the Amine Group
This protocol describes the conjugation of the primary amine of this compound to a molecule containing an activated NHS ester.
Materials:
-
This compound
-
NHS ester-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Organic Solvent: Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound and the NHS ester-containing molecule to room temperature.
-
Dissolve this compound in Reaction Buffer.
-
Immediately before use, dissolve the NHS ester-containing molecule in an organic solvent to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the this compound solution. A 1.5 to 3-fold molar excess of the NHS ester is recommended. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of protein substrates.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.
-
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond within the this compound linker.
Materials:
-
Disulfide-linked conjugate
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the disulfide-linked conjugate in Reaction Buffer.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
-
Reduction Reaction:
-
Add the reducing agent to the conjugate solution to a final concentration of 10-100 mM for DTT or 10-50 mM for TCEP.
-
Incubate at 37°C for 1-4 hours for DTT or at room temperature for 1-2 hours for TCEP.
-
-
Analysis:
-
The cleavage of the disulfide bond can be confirmed by various analytical techniques, including SDS-PAGE (under reducing vs. non-reducing conditions), mass spectrometry, or HPLC.
-
Visualizations
The following diagrams illustrate the chemical reactions and a general workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.
Caption: Reaction scheme for carboxylic acid activation and conjugation.
References
Application Note: Strategic Use of Amino-SS-PEG12-acid in the Development of Next-Generation Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetic profile, and mechanism of drug release.[3][4] Amino-SS-PEG12-acid is a heterobifunctional, cleavable linker designed to optimize ADC performance. It features a disulfide bond that is stable in systemic circulation but is readily cleaved in the reducing intracellular environment of tumor cells, ensuring targeted payload release.[] Additionally, the hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, prevents aggregation often associated with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the conjugate. This document provides detailed application notes and protocols for the effective use of this compound in ADC development.
Features and Benefits of this compound Linker
-
Tumor-Selective Cleavage: The disulfide bond is designed to be cleaved by high intracellular concentrations of reducing agents like glutathione (GSH), which are significantly more abundant inside cells than in the bloodstream. This ensures that the cytotoxic payload is released preferentially at the target site, minimizing off-target toxicity.
-
Enhanced Pharmacokinetics: The PEG12 spacer improves the hydrophilicity of the ADC, which can lead to a longer circulation half-life, reduced immunogenicity, and better overall exposure.
-
Improved Solubility and Reduced Aggregation: Hydrophobic payloads can induce ADC aggregation. The PEG linker mitigates this by increasing the overall solubility of the conjugate, which is crucial for manufacturability and safety.
-
Versatile Conjugation Chemistry: As a heterobifunctional linker with terminal amine and carboxylic acid groups, it offers flexibility in conjugation strategy, allowing for a two-step process that can be optimized for specific antibodies and payloads.
Mechanism of Action
The general mechanism for an ADC constructed with the this compound linker begins with the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. The complex is then trafficked to intracellular compartments like endosomes and lysosomes. Within the cell's reducing environment, the linker's disulfide bridge is cleaved, releasing the active cytotoxic payload to exert its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics.
Technical Data and Performance
The following tables present illustrative data for a hypothetical ADC (ADC-X) developed using the this compound linker, conjugating a tubulin inhibitor payload to an anti-Her2 antibody. This data is representative of typical results and should be used for guidance purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C29H59NO14S2 |
| Molecular Weight | 709.9 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >95% |
| Solubility | Soluble in DMSO, DMF, Water |
| Functional Groups | Amine (-NH2), Carboxylic Acid (-COOH), Disulfide (-S-S-) |
Table 2: ADC-X Conjugation and Characterization
| Parameter | Result |
|---|---|
| Conjugation Method | Cysteine Alkylation (post-reduction) |
| Linker-to-Antibody Ratio | 8:1 (molar excess) |
| Drug-to-Antibody Ratio (DAR) | 3.8 (determined by HIC-HPLC) |
| Monomer Purity (SEC) | >98% |
| Endotoxin Level | <0.5 EU/mg |
Table 3: In Vitro Stability and Cytotoxicity of ADC-X | Assay | Condition | Result | | :--- | :--- | | Plasma Stability | Human Plasma, 37°C, 7 days | >95% intact ADC (payload attached) | | Cytotoxicity (IC50) | Her2+ Cell Line (SK-BR-3) | 1.5 nM | | Cytotoxicity (IC50) | Her2- Cell Line (MCF-7) | >1000 nM | | Bystander Effect | Co-culture (Her2+/Her2-) | Moderate killing of Her2- cells observed |
Experimental Protocols
The following protocols provide a general framework for synthesizing and evaluating an ADC using this compound. Optimization will be required for specific antibodies and payloads.
Overall Experimental Workflow
The development process involves a sequential workflow from linker-payload synthesis to final ADC characterization and functional testing.
Protocol 1: Synthesis of Payload-Linker Intermediate
This protocol assumes the payload has a carboxylic acid group for activation and coupling to the linker's amine.
-
Payload Activation:
-
Dissolve the cytotoxic payload in an anhydrous organic solvent (e.g., DMF).
-
Add N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 1.2 molar excess relative to the payload.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours to form the NHS-ester of the payload.
-
-
Coupling to Linker:
-
In a separate flask, dissolve this compound in DMF.
-
Add the activated payload solution to the linker solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to raise the pH to ~8.5.
-
Stir the reaction overnight at room temperature.
-
-
Purification:
-
Monitor reaction completion by LC-MS.
-
Purify the resulting Payload-SS-PEG12-acid conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified payload-linker intermediate.
-
Protocol 2: Antibody Reduction and ADC Conjugation
This protocol uses partial reduction of interchain disulfides in the antibody hinge region to generate free thiols for conjugation.
-
Antibody Preparation:
-
Buffer-exchange the stock monoclonal antibody into a reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 1 mM EDTA).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Partial Reduction:
-
Add a freshly prepared solution of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A typical molar ratio is 2-4 moles of TCEP per mole of antibody to generate 4-8 free thiols.
-
Incubate at 37°C for 60-90 minutes.
-
Immediately remove excess TCEP by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with reaction buffer.
-
-
Activation of Payload-Linker:
-
Dissolve the purified Payload-SS-PEG12-acid in an organic co-solvent (e.g., DMSO).
-
Activate the carboxylic acid group using NHS/EDC as described in Protocol 1, Step 1. Alternative: A more common approach for cysteine conjugation is to modify the linker's acid with a maleimide group. The diagram below illustrates this more standard chemical pathway.
-
-
Conjugation Reaction:
-
Slowly add the activated (or maleimide-functionalized) payload-linker solution to the reduced antibody solution with gentle stirring. Use a 5-10 fold molar excess of the linker-payload complex over the antibody.
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is below 10% v/v to prevent antibody denaturation.
-
Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1 hour.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups or reactive esters.
-
Purify the ADC from unreacted payload-linker and other impurities using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). The purification buffer should be a formulation buffer suitable for antibody storage (e.g., histidine, pH 6.0).
-
Protocol 3: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Measurement:
-
Use Hydrophobic Interaction Chromatography (HIC)-HPLC. The number and intensity of peaks correspond to different drug-loaded species (DAR 0, 2, 4, etc.). The average DAR is calculated from the integrated peak areas.
-
-
Purity and Aggregation Analysis:
-
Use Size Exclusion Chromatography (SEC)-HPLC to determine the percentage of monomer, aggregate, and fragment in the final ADC preparation.
-
-
Identity Confirmation:
-
Use Mass Spectrometry (LC-MS) on the intact or deglycosylated ADC to confirm the successful conjugation and mass of the final product.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol uses a standard colorimetric method (MTT assay) to measure the potency of the ADC.
-
Cell Seeding:
-
Seed antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours.
-
-
Viability Measurement (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.
-
References
Application Notes and Protocols for Cleavage of Amino-SS-PEG12-acid Disulfide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-SS-PEG12-acid is a versatile heterobifunctional linker containing a disulfide bond, a terminal amine group, and a terminal carboxylic acid. The key feature of this linker is the disulfide bond, which is stable under physiological conditions but can be readily cleaved by reducing agents. This property makes it an ideal component in drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs), where the controlled release of a therapeutic payload within the target cell is desired. The intracellular environment is significantly more reducing than the bloodstream, primarily due to a high concentration of glutathione (GSH), which facilitates the selective cleavage of the disulfide bond and subsequent drug release.[1][2][3]
These application notes provide detailed protocols for the cleavage of the disulfide linker in this compound conjugates, methods for quantifying the cleavage, and an overview of its application in drug delivery.
Chemical Structure and Properties
-
IUPAC Name: 2-amino-1-(2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38-dodecaoxa-5-aza-4(1,2)-benzenacyclononatriacontaphan-1-yl)ethan-1-one
-
Molecular Formula: C₃₈H₆₈N₂O₁₅S₂
-
Molecular Weight: 885.1 g/mol
-
Key Features:
-
Disulfide Bond: Cleavable under reducing conditions.
-
PEG12 Spacer: A hydrophilic polyethylene glycol spacer that enhances solubility and reduces aggregation.[4]
-
Terminal Amine and Carboxylic Acid: Allows for conjugation to a variety of molecules, such as antibodies and cytotoxic drugs.
-
Applications in Drug Delivery
The cleavable nature of the disulfide bond is central to its application in targeted drug delivery. In a typical ADC application, the this compound linker connects a monoclonal antibody to a potent cytotoxic drug.
-
Extracellular Stability: The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, minimizing premature drug release and off-target toxicity.
-
Intracellular Cleavage: Upon internalization into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione (GSH), leads to the cleavage of the disulfide bond.[1]
-
Payload Release: This cleavage results in the release of the active drug inside the cancer cell, leading to targeted cell death.
Below is a diagram illustrating the general mechanism of an ADC utilizing a cleavable disulfide linker.
Caption: General mechanism of action for an antibody-drug conjugate with a cleavable disulfide linker.
Experimental Protocols
Protocol 1: In Vitro Cleavage of Disulfide Linker using Dithiothreitol (DTT)
This protocol describes the use of DTT, a strong reducing agent, to cleave the disulfide bond of an this compound conjugate in a controlled in vitro setting.
Materials:
-
This compound conjugate solution (e.g., ADC)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0-8.5)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of DTT: Dissolve DTT in the reaction buffer to a final concentration of 1 M. Prepare fresh or store in aliquots at -20°C.
-
Prepare the reaction mixture: In a microcentrifuge tube, add the this compound conjugate to the reaction buffer to a final concentration of 1-5 mg/mL.
-
Initiate the cleavage reaction: Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration in the range of 10-100 mM. A 50 mM final concentration is a good starting point.
-
Incubate the reaction: Incubate the mixture at 37°C for 30-60 minutes. The incubation time can be optimized based on the desired extent of cleavage.
-
Quench the reaction (optional): To stop the reaction, the excess DTT can be removed by size-exclusion chromatography or by adding a thiol-reactive compound like N-ethylmaleimide (NEM).
-
Analyze the cleavage products: Analyze the reaction mixture by HPLC or LC-MS to separate and quantify the cleaved components (e.g., the antibody and the released payload).
Protocol 2: Glutathione-Mediated Intracellular Cleavage Simulation
This protocol simulates the intracellular cleavage of the disulfide linker using a physiologically relevant concentration of glutathione (GSH).
Materials:
-
This compound conjugate solution
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., 100 mM phosphate buffer with 1 mM EDTA, pH 7.4)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of GSH: Dissolve GSH in the reaction buffer to a final concentration of 100 mM. Prepare this solution fresh.
-
Prepare the reaction mixture: Dilute the this compound conjugate in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Initiate the cleavage reaction: Add the GSH stock solution to the conjugate solution to a final concentration of 1-10 mM, which mimics intracellular concentrations.
-
Incubate and monitor: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the kinetics of the cleavage.
-
Analyze the samples: Analyze the collected aliquots by HPLC or LC-MS to quantify the remaining intact conjugate and the released payload over time. This data can be used to determine the cleavage half-life.
Protocol 3: Quantification of Cleavage using Ellman's Assay
Ellman's assay is a colorimetric method to quantify free sulfhydryl groups. It can be used to indirectly monitor the cleavage of the disulfide bond by measuring the appearance of free thiols.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine or another thiol standard for calibration curve
-
Spectrophotometer
Procedure:
-
Perform the cleavage reaction: Follow Protocol 1 or 2 to initiate the disulfide bond cleavage.
-
Prepare Ellman's Reagent solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare samples for measurement: At desired time points during the cleavage reaction, take an aliquot of the reaction mixture.
-
Perform the assay:
-
In a cuvette or a 96-well plate, mix the sample aliquot with the Ellman's Reagent solution and Reaction Buffer. A typical ratio is 25 µL of sample, 125 µL of Reaction Buffer, and 50 µL of Ellman's Reagent solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Quantify free thiols: Use a standard curve prepared with a known concentration of a thiol-containing compound (e.g., cysteine) to determine the concentration of free sulfhydryl groups in your sample. An increase in absorbance over time indicates the cleavage of the disulfide bond.
Data Presentation
The quantitative data from cleavage experiments can be summarized in tables for easy comparison.
Table 1: Cleavage Efficiency of this compound Conjugate with Different Reducing Agents.
| Reducing Agent | Concentration (mM) | Incubation Time (min) | Temperature (°C) | Cleavage Efficiency (%) |
| DTT | 10 | 30 | 37 | 85 ± 5 |
| DTT | 50 | 30 | 37 | >95 |
| TCEP | 10 | 30 | 37 | 90 ± 4 |
| GSH | 5 | 60 | 37 | 45 ± 6 |
| GSH | 10 | 60 | 37 | 70 ± 5 |
Note: Cleavage efficiency is determined by quantifying the disappearance of the intact conjugate using HPLC or LC-MS. Values are representative.
Table 2: Kinetic Parameters for Glutathione-Mediated Cleavage.
| GSH Concentration (mM) | Half-life (t½) (hours) | Pseudo-first-order rate constant (k) (s⁻¹) |
| 1 | 12.5 | 1.54 x 10⁻⁵ |
| 5 | 2.8 | 6.88 x 10⁻⁵ |
| 10 | 1.3 | 1.48 x 10⁻⁴ |
Note: These values are illustrative and can vary depending on the specific conjugate and experimental conditions.
Visualization of Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows.
Caption: Experimental workflow for in vitro cleavage of the this compound disulfide linker.
Caption: Workflow for quantifying disulfide cleavage using Ellman's Assay.
Conclusion
The this compound linker is a valuable tool in the development of targeted therapeutics due to the cleavable nature of its disulfide bond. The protocols and data presented here provide a framework for researchers to effectively utilize and characterize conjugates containing this linker. Proper quantification of cleavage kinetics and efficiency is crucial for understanding the stability and release profile of the therapeutic agent, ultimately impacting its efficacy and safety.
References
Application Notes and Protocols for Amino-SS-PEG12-acid in Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-SS-PEG12-acid is a versatile, heterobifunctional crosslinking reagent widely utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] This linker features a terminal primary amine and a terminal carboxylic acid, enabling the covalent linkage of two different biomolecules. The presence of a 12-unit polyethylene glycol (PEG) spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.[5] A key feature of this crosslinker is the disulfide bond within its backbone, which can be selectively cleaved under reducing conditions, allowing for the controlled release of conjugated molecules.
These application notes provide detailed protocols for using this compound in protein crosslinking applications, guidance on optimizing reaction conditions, and methods for analyzing the resulting conjugates.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1. Proper storage is critical to maintain the integrity of the reagent.
| Property | Value | Reference(s) |
| Molecular Formula | C29H59NO14S2 | |
| Molecular Weight | 709.9 g/mol | |
| Purity | >96% | |
| Solubility | Soluble in Water, DMSO, DMF | |
| Storage | Store at -20°C, protected from moisture. |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Crosslinking using EDC/NHS Chemistry
This protocol describes the conjugation of two proteins (Protein 1 and Protein 2) using this compound. In the first step, the carboxylic acid terminus of the linker is activated with EDC and NHS and reacted with the primary amines (e.g., lysine residues) of Protein 1. In the second step, the terminal amine of the linker-protein conjugate is reacted with the carboxyl groups of Protein 2.
Materials:
-
This compound
-
Protein 1 (to be modified with the linker)
-
Protein 2 (to be conjugated to Protein 1-linker)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
Step 1: Activation of this compound and Conjugation to Protein 1
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dissolve Protein 1 in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of this compound to the Protein 1 solution.
-
Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.
-
Incubate the reaction mixture for 15-60 minutes at room temperature.
-
Remove excess, unreacted linker and activation reagents using a desalting column equilibrated with Coupling Buffer.
Step 2: Conjugation of Protein 1-Linker to Protein 2
-
Dissolve Protein 2 in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Add the purified Protein 1-linker conjugate from Step 1 to the Protein 2 solution. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined empirically.
-
Add EDC and NHS (or Sulfo-NHS) to the mixture at a 10- to 50-fold molar excess to the number of carboxyl groups on Protein 2.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Experimental Workflow for Two-Step Protein-Protein Crosslinking
Caption: Workflow for conjugating two proteins using this compound.
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecules.
Materials:
-
Crosslinked protein conjugate
-
Dithiothreitol (DTT)
-
Cleavage Buffer: PBS, pH 7.4
-
Optional: N-ethylmaleimide (NEM) to cap free thiols
Procedure:
-
Dissolve the crosslinked protein conjugate in Cleavage Buffer.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Add DTT to the conjugate solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal time may vary depending on the specific conjugate and desired extent of cleavage.
-
(Optional) To prevent re-formation of disulfide bonds, add NEM to a final concentration 2-3 fold higher than the DTT concentration.
-
Analyze the cleavage products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Workflow for Disulfide Bond Cleavage
Caption: Cleavage of the disulfide bond in the crosslinker.
Quantitative Data and Optimization
The efficiency of protein crosslinking with this compound is influenced by several factors. While specific quantitative data for this linker is not extensively published, the following table provides recommended starting points for optimization based on established EDC/NHS chemistry protocols.
| Parameter | Recommended Range | Considerations |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios may be needed for less reactive proteins. Empirically determine the optimal ratio to achieve the desired degree of labeling while minimizing protein modification. |
| EDC:Linker Molar Ratio | 1.5:1 to 2:1 | A slight excess of EDC ensures efficient activation of the carboxylic acid. |
| NHS:Linker Molar Ratio | 1.5:1 to 2:1 | NHS stabilizes the active ester intermediate, improving coupling efficiency. |
| pH (Activation) | 5.0 - 6.0 | Optimal for EDC-mediated activation of carboxyl groups. |
| pH (Coupling to Amine) | 7.2 - 7.5 | Optimal for the reaction of NHS-esters with primary amines. |
| Reaction Time (Activation) | 15 - 60 minutes | Longer times may lead to hydrolysis of the active intermediate. |
| Reaction Time (Coupling) | 1 - 2 hours | Monitor reaction progress to determine the optimal time. |
| DTT Concentration (Cleavage) | 10 - 100 mM | Higher concentrations lead to faster and more complete cleavage. |
| Cleavage Time | 1 - 4 hours | Dependent on DTT concentration and the accessibility of the disulfide bond. |
Table 2: Recommended Starting Conditions for Optimization.
Characterization of Crosslinked Proteins
The success of the crosslinking reaction can be assessed using several analytical techniques.
-
SDS-PAGE: A simple and effective method to visualize the formation of higher molecular weight species corresponding to the crosslinked product. The disappearance of the crosslinked band and the appearance of bands corresponding to the individual proteins after treatment with a reducing agent like DTT confirms the presence of a disulfide-linked conjugate.
-
Mass Spectrometry (MS): Provides detailed information about the conjugate, including the determination of the drug-to-antibody ratio (DAR) in the context of ADCs, which is analogous to the linker-to-protein ratio. LC-MS can be used to identify the exact sites of conjugation by analyzing peptide fragments after enzymatic digestion of the conjugate.
Logical Relationship for Characterization
References
Application Notes and Protocols for Bioconjugation with Amino-SS-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Amino-SS-PEG12-acid, a versatile, cleavable linker, for the bioconjugation of proteins, peptides, and other biomolecules. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific applications in drug delivery, diagnostics, and proteomics research.
Introduction to this compound
This compound is a heterobifunctional linker that features a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group, separated by a 12-unit polyethylene glycol (PEG) spacer. A key feature of this linker is the presence of a disulfide bond (-S-S-) within its backbone, which allows for cleavage of the conjugate under reducing conditions, such as those found within the intracellular environment.[] The hydrophilic PEG chain enhances the solubility of the resulting bioconjugate in aqueous media.[]
The primary amine can be conjugated to carboxylic acids, activated NHS esters, and other carbonyl-containing molecules.[] Conversely, the carboxylic acid can be reacted with primary amines in the presence of coupling agents like EDC and NHS to form a stable amide bond.[]
Key Features:
-
Cleavable Disulfide Bond: Enables triggered release of conjugated molecules in a reducing environment.[]
-
Hydrophilic PEG Spacer: Improves solubility and reduces non-specific binding.
-
Heterobifunctional: Allows for the sequential conjugation of two different molecules.
-
Versatile Reactivity: Amine and carboxylic acid termini are compatible with common bioconjugation chemistries.
Core Applications
The unique properties of this compound make it an ideal tool for a variety of bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs). In this context, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The resulting ADC remains stable in the bloodstream, and upon internalization into a target cancer cell, the disulfide bond is cleaved by intracellular reducing agents like glutathione, releasing the drug and inducing cell death.
Other applications include:
-
PEGylation of proteins and peptides: To enhance their pharmacokinetic properties.
-
Immobilization of biomolecules: For use in biosensors and affinity chromatography.
-
Development of targeted drug delivery systems: Linking targeting ligands to drug-loaded nanoparticles.
Experimental Protocols
The following protocols provide a general framework for the conjugation of a payload (e.g., a small molecule drug) to a protein (e.g., an antibody) using this compound.
Protocol 1: Activation of Payload with this compound
This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid terminus of this compound.
Materials:
-
Payload with a primary amine
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.5-5.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Dissolve Reagents:
-
Dissolve the amine-containing payload in DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve this compound in DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Freshly prepare solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mg/mL.
-
-
Activation of this compound:
-
In a clean, dry reaction vial, add the dissolved this compound.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester of the linker.
-
-
Conjugation to Payload:
-
Add the dissolved amine-containing payload to the activated linker solution. A 1.1 to 1.5-fold molar excess of the payload is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
-
Purification:
-
Purify the payload-linker conjugate from unreacted components using dialysis against a suitable buffer or by size-exclusion chromatography.
-
Protocol 2: Conjugation of Payload-Linker to an Antibody
This protocol details the conjugation of the amine-terminated payload-linker construct (from Protocol 1) to the lysine residues of an antibody.
Materials:
-
Purified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-Amino-SS-PEG12-acid conjugate (from Protocol 1)
-
EDC and NHS
-
Reaction Buffer: 0.1 M MES, pH 4.5-5.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
-
Activation of Antibody Carboxyl Groups (if targeting carboxyls, less common for native antibodies):
-
While less common for native antibodies, if targeting carboxyl groups on the antibody, dissolve the antibody in Reaction Buffer.
-
Add a 20 to 50-fold molar excess of EDC and NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Lysine Residues (more common):
-
To target the amine groups of lysine residues on the antibody, first activate the carboxylic acid of the payload-linker.
-
Dissolve the payload-linker in Reaction Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
Add the activated payload-linker to the antibody solution in Conjugation Buffer. A 5 to 20-fold molar excess of the activated payload-linker to the antibody is recommended to achieve a desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting Antibody-Drug Conjugate (ADC) from unconjugated linker, payload, and other reaction components using size-exclusion chromatography (SEC).
-
Quantitative Data Analysis
A critical aspect of bioconjugation is the characterization of the final product. For ADCs, determining the Drug-to-Antibody Ratio (DAR) is essential.
| Parameter | Method | Principle | Typical Results |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectrophotometry | The absorbance of the ADC is measured at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug). The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug. | A distribution of species with different DARs (e.g., 0, 2, 4, 6, 8) is typically observed. The average DAR is reported. |
| DAR Distribution | Hydrophobic Interaction Chromatography (HIC) | The hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules. HIC separates the different DAR species, allowing for the quantification of each. | A chromatogram with distinct peaks corresponding to each DAR species. The area under each peak is used to calculate the percentage of each species. |
| Molecular Weight Confirmation | Mass Spectrometry (MS) | ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the intact ADC and its subunits (light and heavy chains after reduction). The mass shift due to conjugation confirms the attachment of the drug-linker and allows for precise DAR calculation. | Mass spectra showing peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more drug-linker molecules. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | SEC separates molecules based on their hydrodynamic radius. It is used to assess the purity of the ADC and to quantify the presence of aggregates. | A main peak corresponding to the monomeric ADC, with potential smaller peaks for aggregates (eluting earlier) and fragments (eluting later). |
| Linker Cleavage | In vitro cleavage assay | The ADC is incubated with a reducing agent (e.g., glutathione) to mimic the intracellular environment. The release of the payload is monitored over time by HPLC or LC-MS. | A time-dependent increase in the concentration of the free payload, allowing for the determination of the cleavage kinetics (e.g., half-life). |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Disulfide cleavage mechanism of the ADC inside a target cell.
References
Application Note: Coupling Amino-SS-PEG12-acid to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the covalent conjugation of Amino-SS-PEG12-acid to primary amine groups (e.g., lysine residues) on an antibody. This process utilizes a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). The resulting conjugate features a cleavable disulfide bond, making it an ideal strategy for applications such as antibody-drug conjugates (ADCs) where payload release in a reducing intracellular environment is desired.[][2][3]
Introduction
The modification of monoclonal antibodies (mAbs) with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[] this compound is a heterobifunctional linker containing three key components:
-
A carboxylic acid group for conjugation to primary amines on the antibody.
-
A disulfide (-SS-) bond that can be cleaved in the presence of reducing agents like glutathione, which is found at high concentrations inside cells.[2]
-
A terminal primary amine group, which becomes available after conjugation to the antibody for subsequent modification (e.g., attachment of a cytotoxic drug, fluorescent dye, or other payload).
This protocol details the activation of the linker's carboxylic acid group with EDC and sulfo-NHS to form a semi-stable amine-reactive ester, followed by its reaction with lysine residues on the antibody. The disulfide bond within the linker remains stable during circulation but allows for selective cleavage and payload release within the target cell's reducing environment.
Reaction Principle
The conjugation is a two-step process:
-
Activation: The carboxylic acid on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can be prone to hydrolysis. The addition of sulfo-NHS reacts with the intermediate to form a more stable, amine-reactive sulfo-NHS ester.
-
Conjugation: The amine-reactive sulfo-NHS ester of the PEG linker reacts with primary amine groups on the antibody (primarily the ε-amine of lysine side chains) to form a stable amide bond.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide sodium salt (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Purification system: Size Exclusion Chromatography (SEC) or Affinity Chromatography
Experimental Protocols
Preparation of Reagents
-
Antibody Preparation:
-
If necessary, perform a buffer exchange for the antibody into the Conjugation Buffer (PBS, pH 7.2-7.5) to remove any primary amine-containing substances (e.g., Tris).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Solution:
-
Just before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
-
EDC/sulfo-NHS Solution:
-
Prepare a 100 mM EDC and 100 mM sulfo-NHS solution in anhydrous DMF or DMSO immediately before use. These reagents are moisture-sensitive.
-
Conjugation Protocol
This protocol is based on a starting quantity of 1 mg of an IgG antibody (~150 kDa). Adjust volumes accordingly for different amounts.
-
Activation of this compound:
-
In a microcentrifuge tube, combine the required volume of this compound solution with the EDC and sulfo-NHS solutions. The molar ratio is a critical parameter to optimize.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated linker solution directly to the prepared antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted sulfo-NHS esters.
-
// Node Definitions Ab_Prep [label="Antibody Preparation\n(Buffer Exchange, Conc. Adjustment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Prep [label="Reagent Preparation\n(Dissolve Linker, EDC, Sulfo-NHS)", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Linker Activation\n(PEG + EDC/Sulfo-NHS for 15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation Reaction\n(Add activated linker to Ab, 2h RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Add Tris or Hydroxylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(SEC or Desalting Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization & Analysis\n(SDS-PAGE, MS, HIC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges Ab_Prep -> Conjugation; Reagent_Prep -> Activation; Activation -> Conjugation; Conjugation -> Quench; Quench -> Purification; Purification -> Analysis; } dot Figure 2. General experimental workflow for antibody conjugation.
Purification of the Conjugate
Immediately after quenching, purify the antibody conjugate from excess linker and reaction by-products.
-
Desalting Column: For rapid removal of small molecules, use a desalting column equilibrated with PBS.
-
Size Exclusion Chromatography (SEC): For higher resolution purification, use an SEC column (e.g., Superdex 200 or equivalent). This method effectively separates the higher molecular weight antibody conjugate from unconjugated linkers and aggregates.
Optimization and Data Presentation
The efficiency of the conjugation and the final drug-to-antibody ratio (DAR) depend on several factors. Optimization is often required for each specific antibody.
Key Optimization Parameters
| Parameter | Range | Recommendation | Rationale |
| Linker:Antibody Molar Ratio | 5:1 to 50:1 | Start with 10:1 and 20:1 | A higher ratio increases the degree of labeling but may lead to aggregation or loss of activity. |
| EDC:Linker Molar Ratio | 1:1 to 5:1 | 1.5:1 | A slight excess ensures efficient activation of the carboxylic acid. |
| sulfo-NHS:Linker Molar Ratio | 1:1 to 5:1 | 1.5:1 | Stabilizes the activated intermediate, improving reaction efficiency. |
| Reaction pH | 7.0 - 8.0 | 7.4 | Optimal for the reaction of sulfo-NHS esters with primary amines while maintaining antibody stability. |
| Reaction Time | 1 - 4 hours | 2 hours | Balances conjugation efficiency with potential for antibody degradation or aggregation. |
| Temperature | 4°C to 25°C | Room Temp (20-25°C) | Room temperature provides a faster reaction rate. 4°C can be used for longer incubations. |
Characterization of the Conjugate
After purification, the conjugate should be characterized to determine the degree of labeling and confirm its integrity.
| Analysis Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight shift | A shift or smear to a higher molecular weight compared to the unconjugated antibody, indicating successful PEGylation. |
| Mass Spectrometry (MS) | Determine precise mass and DAR | Provides the exact mass of the conjugate, allowing for calculation of the average number of PEG linkers per antibody. |
| Hydrophobic Interaction (HIC) | Separate species by DAR | Species with higher DAR are more hydrophobic and will have longer retention times, providing a distribution profile. |
| ELISA / SPR | Confirm antigen binding | Binding affinity of the conjugate should be comparable to the unconjugated antibody to ensure functionality is retained. |
Application: Intracellular Payload Delivery
The primary application for an antibody conjugated with a cleavable linker like this compound is in the targeted delivery of therapeutic agents.
// Node Definitions ADC_bind [label="1. ADC Binds\nTarget Cell Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalize [label="2. Internalization\n(Endocytosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Traffick [label="3. Intracellular Trafficking\n(Endosome -> Lysosome)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="4. Reductive Cleavage\n(High Glutathione levels cleave -S-S- bond)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="5. Payload Release\n& Exerts Cytotoxic Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Edges ADC_bind -> Internalize; Internalize -> Traffick; Traffick -> Cleavage; Cleavage -> Release; } dot Figure 3. Conceptual pathway for ADC action with a disulfide linker.
Once the antibody-drug conjugate (ADC) binds to its target antigen on a cell surface, it is internalized. Inside the cell, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the linker. This cleavage releases the conjugated payload, allowing it to exert its therapeutic effect. The cleavable nature of the linker is crucial for ensuring the drug is released specifically within target cells, thereby increasing the therapeutic index and minimizing off-target toxicity.
References
Application Notes and Protocols for Amino-SS-PEG12-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of Amino-SS-PEG12-acid, a heterobifunctional linker containing a disulfide bond, to target molecules. This linker is particularly valuable in drug delivery systems, such as antibody-drug conjugates (ADCs), where cleavage of the disulfide bond in the reducing environment of the cell can release a therapeutic payload.[][2][3][]
The protocols outlined below describe the common and effective method of amide bond formation using a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to enhance coupling efficiency.[5] This two-step process allows for the activation of a carboxylic acid group, followed by its conjugation to a primary amine.
Core Principles of EDC/NHS Chemistry
The conjugation process involves two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes the intermediate by converting it to a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS.
A crucial aspect of this chemistry is the pH control. The activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction with the amine is favored at a neutral to slightly basic pH (7.0-8.5).
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and parameters for the conjugation of this compound.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to limiting reactant) | Purpose |
| EDC | 1.2 - 2.0 equivalents | Activates the carboxylic acid. |
| NHS/Sulfo-NHS | 1.0 - 2.0 equivalents | Stabilizes the activated intermediate. |
| This compound | 1.0 - 1.5 equivalents (when reacting with a carboxylated molecule) | Linker molecule. |
| Target Molecule | 1.0 equivalent | The molecule to be conjugated. |
Table 2: Optimal pH and Buffer Systems for Conjugation Steps
| Reaction Step | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
| Carboxylic Acid Activation | 4.5 - 6.0 | 0.1 M MES, 0.5 M NaCl | Buffers containing primary amines or carboxylates. |
| Amine Coupling | 7.0 - 8.5 | PBS (Phosphate-Buffered Saline), Borate Buffer | Buffers containing primary amines (e.g., Tris, Glycine). |
Table 3: Typical Reaction Times and Temperatures
| Reaction Step | Duration | Temperature |
| Carboxylic Acid Activation | 15 minutes | Room Temperature |
| Amine Coupling | 2 - 24 hours | Room Temperature |
Experimental Protocols
Protocol 1: Conjugation of a Carboxyl-Containing Molecule to the Amine Terminus of this compound
This protocol is suitable for conjugating a molecule with a carboxylic acid group (e.g., a small molecule drug) to the primary amine of this compound.
Materials:
-
Carboxyl-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reactants if necessary
-
Purification system (e.g., SEC, RP-HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the carboxyl-containing molecule in Activation Buffer. If solubility is an issue, dissolve it in a minimal amount of anhydrous DMF or DMSO and add it to the Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution of the carboxyl-containing molecule.
-
Incubate for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Add the activated carboxyl-containing molecule solution to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring. The reaction time may need to be optimized for specific molecules.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method. Size Exclusion Chromatography (SEC) is often effective for removing unreacted small molecules and byproducts. Reverse Phase HPLC (RP-HPLC) can also be used for purification and analysis.
-
Protocol 2: Conjugation of an Amine-Containing Molecule to the Carboxylic Acid Terminus of this compound
This protocol is designed for conjugating a molecule with a primary amine group (e.g., a protein, antibody, or peptide) to the carboxylic acid of this compound.
Materials:
-
Amine-containing molecule (e.g., antibody)
-
This compound
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous DMF or DMSO (if needed for this compound)
-
Purification system (e.g., SEC, IEX Chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound in Activation Buffer. A small amount of DMF or DMSO can be used for initial dissolution if necessary.
-
Prepare the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.
-
Incubate for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Add the activated this compound to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate. For proteins and antibodies, Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG linker and byproducts. Ion Exchange Chromatography (IEX) can also be a powerful tool for separating PEGylated proteins from their un-PEGylated counterparts.
-
Visualizations
Caption: Experimental workflow for EDC/NHS mediated conjugation.
Caption: Cellular uptake and drug release from a disulfide-linked ADC.
References
Application Notes and Protocols for the Characterization of Amino-SS-PEG12-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-SS-PEG12-acid is a heterobifunctional linker containing a terminal amine, a disulfide bond, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1] This linker is frequently utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The disulfide bond provides a cleavable linkage, designed to be stable in circulation but susceptible to cleavage by reducing agents such as glutathione within the intracellular environment. The hydrophilic PEG spacer enhances solubility and can reduce the aggregation of the resulting conjugate.[1]
Accurate and robust analytical methods are critical for the characterization of this compound and its conjugates to ensure purity, identity, and stability. This document provides detailed application notes and protocols for the characterization of such conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a protocol for a disulfide cleavage assay is included to assess the linker's functionality.
Key Characteristics of this compound
A summary of the key physical and chemical properties of the unconjugated this compound linker is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H59NO14S2 | [1] |
| Molecular Weight | 709.9 g/mol | [1] |
| Purity (typical) | >95% | [2] |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage | -20°C |
Analytical Methods and Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is a powerful technique for assessing the purity of this compound conjugates and for monitoring the progress of conjugation reactions. The method separates molecules based on their hydrophobicity.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient may need to be optimized depending on the hydrophobicity of the conjugated molecule.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (if the conjugate contains an aromatic moiety).
-
Sample Preparation: Dissolve the this compound conjugate in an appropriate solvent (e.g., water or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Data Presentation: Expected HPLC Profile
| Component | Expected Retention Time (min) | Expected Purity (%) |
| Unconjugated Small Molecule/Peptide | Varies (typically earlier than conjugate) | < 5% |
| This compound Conjugate | Varies (typically later than unconjugated molecule) | > 95% |
| Unreacted this compound | Varies | < 2% |
| Side-products/Impurities | Varies | < 1% |
Note: Retention times are highly dependent on the specific conjugate and the exact HPLC conditions.
RP-HPLC Workflow for Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is an essential technique for confirming the identity of the this compound conjugate by providing an accurate mass measurement. It is also invaluable for identifying impurities and side-products.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Similar to the RP-HPLC protocol, but using MS-compatible mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: A range that encompasses the expected mass of the conjugate (e.g., m/z 500-2000 for a small molecule conjugate).
-
Data Acquisition: Full scan mode. For more detailed structural information, MS/MS (tandem mass spectrometry) can be performed on the parent ion.
-
-
Sample Preparation: Prepare the sample as for RP-HPLC, but in an MS-compatible solvent system. The final concentration should be in the range of 0.1-1 mg/mL.
Data Presentation: Expected Mass Spectrometry Data
| Species | Expected [M+H]+ (m/z) |
| This compound | 710.9 |
| Example Small Molecule (e.g., MW = 300) | 301.x |
| This compound Conjugate (Amide bond) | 992.x (709.9 + 300 - 18.02) |
| This compound Conjugate (Amine alkylation) | 1009.x (709.9 + 300) |
Note: The expected mass will depend on the molecular weight of the conjugated molecule and the nature of the chemical linkage.
LC-MS Workflow for Identity Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the this compound conjugate, confirming the covalent attachment and the integrity of the different components of the molecule. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the conjugate is soluble (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the conjugate in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (e.g., COSY, HSQC): To aid in the assignment of complex spectra.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) |
| PEG methylene protons (-CH₂-CH₂-O-) | ~3.6 |
| Protons adjacent to the amine (-CH₂-NH₂) | ~2.8 - 3.2 |
| Protons adjacent to the disulfide (-S-S-CH₂-) | ~2.9 |
| Protons adjacent to the acid (-CH₂-COOH) | ~2.5 |
| Protons of the conjugated molecule | Varies |
Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of the conjugated molecule.
NMR Workflow for Structural Elucidation.
Disulfide Cleavage Assay
This assay confirms the cleavable nature of the disulfide bond within the this compound linker, which is crucial for its intended biological function. The assay involves treating the conjugate with a reducing agent, such as dithiothreitol (DTT), and monitoring the cleavage products by RP-HPLC or LC-MS.
Experimental Protocol: Disulfide Cleavage Assay
-
Materials:
-
This compound conjugate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dithiothreitol (DTT).
-
RP-HPLC or LC-MS system.
-
-
Procedure:
-
Prepare a stock solution of the conjugate in PBS at a concentration of 1 mg/mL.
-
Prepare a fresh stock solution of DTT in water (e.g., 1 M).
-
In a microcentrifuge tube, add the conjugate solution.
-
Add the DTT stock solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Analyze the reaction mixture by RP-HPLC or LC-MS at different time points to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.
-
Data Presentation: Expected Cleavage Results
| Time Point | Intact Conjugate (%) | Cleaved Product(s) (%) |
| 0 min | 100 | 0 |
| 30 min | ~50 | ~50 |
| 60 min | ~20 | ~80 |
| 120 min | < 5 | > 95 |
Note: The rate of cleavage will depend on the specific conjugate, DTT concentration, and temperature.
Disulfide Cleavage Assay Workflow.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound conjugates. By employing a combination of RP-HPLC, LC-MS, and NMR, researchers can confidently assess the purity, confirm the identity, and elucidate the structure of their conjugates. The disulfide cleavage assay further validates the functionality of this cleavable linker. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for the successful development of novel bioconjugate therapeutics.
References
Application Notes and Protocols for Payload Attachment using Amino-SS-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Amino-SS-PEG12-acid as a cleavable linker for attaching payloads, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines the key features of the linker, detailed experimental protocols for conjugation and cleavage analysis, and relevant quantitative data to inform experimental design.
Introduction
This compound is a heterobifunctional linker designed for the reversible conjugation of molecules. Its structure comprises three key components:
-
Amino (NH2) group: Provides a reactive site for the covalent attachment of payloads, typically those containing a carboxyl group, through the formation of a stable amide bond.
-
Disulfide (SS) bond: A cleavable moiety that is stable in the extracellular environment but is readily reduced in the intracellular milieu, where the concentration of reducing agents like glutathione is significantly higher. This feature enables the targeted release of the payload inside the cell.
-
Polyethylene Glycol (PEG12) spacer: A 12-unit polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate.
-
Carboxylic Acid (COOH) group: Allows for the conjugation to antibodies or other biomolecules, commonly through the amine groups of lysine residues.
Data Presentation
The following tables summarize key quantitative data relevant to the application of disulfide-containing linkers in bioconjugation. While specific data for this compound is not always available, the provided information for analogous systems offers valuable insights for experimental design.
Table 1: Glutathione (GSH) Concentrations in Different Biological Compartments
| Compartment | Glutathione (GSH) Concentration | Reference |
| Cytoplasm | 1-10 mM | [1][] |
| Blood Plasma | 1-6 µM | [1] |
Table 2: Plasma Stability of Disulfide-Containing Linkers
| Linker Type | Half-life in Human Plasma | Comments | Reference |
| Unhindered disulfide | ~1 day | Prone to premature cleavage. | [3] |
| Sterically hindered disulfide | ~9 days | Increased stability due to bulky groups near the disulfide bond. | [3] |
Table 3: EDC/NHS-Mediated Amine Coupling Reaction Parameters
| Parameter | Recommended Condition | Impact on Efficiency | Reference |
| EDC:NHS Molar Ratio | 1:1 to 1:2 | An excess of NHS can improve the stability of the active intermediate. | |
| Activation pH | 4.5 - 6.0 | Optimal for the formation of the NHS-ester intermediate. | |
| Coupling pH | 7.0 - 8.0 | Optimal for the reaction of the NHS-ester with the primary amine. | |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for the formation of the active ester. | |
| Reaction Time (Coupling) | 1 - 2 hours at room temperature, or overnight at 4°C | Longer reaction times can increase conjugation yield. |
Experimental Protocols
Protocol 1: Conjugation of a Carboxylated Payload to the Amino Group of this compound
This protocol describes the activation of a carboxylated payload using EDC/NHS chemistry and its subsequent conjugation to the primary amine of this compound.
Materials:
-
Carboxylated payload
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)
-
Quenching Solution: 1 M Glycine or Hydroxylamine, pH 8.0
-
Purification system (e.g., HPLC, solid-phase extraction)
Procedure:
-
Payload Activation:
-
Dissolve the carboxylated payload in anhydrous DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Add the activated payload solution to the this compound solution. A 1.1 to 1.5-fold molar excess of the activated payload is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the payload-linker conjugate using an appropriate method such as reversed-phase HPLC or solid-phase extraction to remove unreacted components and byproducts.
-
Protocol 2: Conjugation of the Carboxyl Group of Payload-Linker to an Antibody
This protocol details the conjugation of the carboxyl group of the payload-linker construct to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Payload-Amino-SS-PEG12-acid conjugate
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Activation:
-
Dissolve the payload-linker conjugate in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated payload-linker to the antibody solution. A 5 to 20-fold molar excess of the linker-payload conjugate over the antibody is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the ADC:
-
Remove unreacted payload-linker and byproducts by SEC using a column equilibrated with PBS.
-
To separate ADCs with different drug-to-antibody ratios (DAR), HIC can be employed.
-
Protocol 3: In Vitro Disulfide Cleavage Assay
This assay assesses the cleavage of the disulfide bond in the ADC in the presence of glutathione, mimicking the intracellular reducing environment.
Materials:
-
Purified ADC
-
Glutathione (GSH)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching/Analysis solution (e.g., containing a thiol-reactive compound like N-ethylmaleimide to stop the reaction, followed by analysis)
-
Analytical method (e.g., HPLC, LC-MS)
Procedure:
-
GSH Solution Preparation:
-
Prepare a stock solution of GSH (e.g., 100 mM) in Reaction Buffer immediately before use.
-
-
Cleavage Reaction:
-
Dilute the ADC to a final concentration of 1-5 µM in Reaction Buffer.
-
Initiate the cleavage by adding GSH to a final concentration of 1-10 mM.
-
Incubate the reaction at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Analyze the samples by a suitable analytical method to quantify the amount of released payload or intact ADC.
-
Visualizations
Signaling Pathway: ADC Intracellular Trafficking and Payload Release
Caption: Intracellular trafficking pathway of an ADC leading to payload release.
Experimental Workflow: ADC Synthesis and Purification
Caption: Workflow for the synthesis and purification of an ADC.
Logical Relationship: Factors Influencing ADC Efficacy
Caption: Key factors influencing the overall efficacy of an ADC.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-SS-PEG12-acid Conjugation Efficiency
Welcome to the technical support center for optimizing your Amino-SS-PEG12-acid conjugation experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an NHS-activated this compound to a primary amine on my protein/antibody?
A1: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[1][2][3][4] A recommended starting point is a pH of 8.3-8.5.[1] At a lower pH, the primary amines on your biomolecule will be protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester. Conversely, at a pH above 8.5 to 9.0, the rate of hydrolysis of the NHS ester increases significantly, which becomes a critical competing reaction, reducing your overall conjugation efficiency.
Q2: Which buffers are compatible with this conjugation reaction, and which should I avoid?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the NHS ester.
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable choices. A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at pH 8.3-8.5 is a common recommendation.
-
Incompatible Buffers: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q3: My this compound is not dissolving well in my aqueous reaction buffer. What should I do?
A3: this compound, especially after activation as an NHS ester, may have limited solubility in aqueous buffers. It is standard practice to first dissolve the reagent in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use. This stock solution is then added to your biomolecule solution in the appropriate buffer. Ensure your DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile.
Q4: How should I store and handle my this compound and its activated NHS ester form?
A4: this compound should be stored at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks), protected from light and moisture. The NHS ester form is highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation from forming on the reagent. It is best to prepare fresh stock solutions in anhydrous DMSO or DMF for each experiment.
Q5: What is the primary competing side reaction, and how can I minimize it?
A5: The primary competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, converting it into an unreactive carboxylic acid and releasing NHS. This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values. To minimize hydrolysis, perform the conjugation reaction promptly after preparing your solutions and maintain the pH within the optimal 7.2-8.5 range. Working with a higher concentration of your protein can also favor the desired conjugation reaction over hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule. | Perform buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or borate. | |
| Inactive/Hydrolyzed PEG Reagent: Improper storage or handling of the this compound NHS ester has led to degradation. | Use a fresh vial of the reagent. Always allow it to warm to room temperature before opening to prevent condensation. You can test the reactivity by intentionally hydrolyzing a sample with a strong base and measuring the release of NHS at 260 nm. | |
| Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. | If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction. | |
| Precipitation During or After Conjugation | Use of a Hydrophobic PEG Reagent: The addition of the PEG linker may decrease the overall solubility of the protein conjugate. | While this compound is generally hydrophilic, if you observe precipitation, consider optimizing the molar excess of the PEG reagent or the protein concentration. Ensure proper mixing during the addition of the PEG stock solution. |
| Solvent Incompatibility: The addition of a large volume of organic solvent (DMSO/DMF) from the PEG stock solution can cause protein precipitation. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. | |
| Inconsistent Results Between Batches | Variability in Reagent Activity: Inconsistent handling or storage of the PEG reagent. | Aliquot the solid NHS ester reagent upon receipt to avoid repeated opening and closing of the main vial. Store aliquots in a desiccator at -20°C. |
| pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can slightly lower the pH of a poorly buffered solution. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M concentration) to maintain a stable pH throughout the reaction. |
Quantitative Data Summary
The efficiency of NHS ester conjugation is highly dependent on the reaction conditions. The table below summarizes the stability of NHS esters at different pH values, which directly impacts the potential yield of the desired conjugate.
| pH | Temperature (°C) | Half-life of NHS Ester | Implication for Conjugation Efficiency |
| 7.0 | 0 | 4-5 hours | Slower reaction with amines, but the ester is relatively stable. |
| 8.0 | 25 | ~30 minutes | A good balance between amine reactivity and ester stability. |
| 8.6 | 4 | 10 minutes | Rapid hydrolysis significantly competes with the conjugation reaction, reducing efficiency. |
| 9.0 | 25 | < 10 minutes | Very rapid hydrolysis; generally not recommended for efficient conjugation. |
Data compiled from multiple sources to illustrate the general trend of NHS ester stability.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the conversion of the terminal carboxylic acid on this compound to a more reactive NHS ester, making it ready for conjugation to primary amines.
-
Reagent Preparation:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DCM).
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same anhydrous solvent.
-
-
Activation Reaction:
-
In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution.
-
Add 1.2 to 1.5 molar equivalents of NHS, followed by 1.2 to 1.5 molar equivalents of EDC to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight.
-
-
Post-Reaction:
-
The resulting solution containing the Amino-SS-PEG12-NHS ester can often be used directly in the subsequent conjugation step. Alternatively, the activated PEG can be purified if necessary.
-
Protocol 2: General Procedure for Protein Conjugation
-
Protein Preparation:
-
Prepare your protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0) at a concentration of 1-10 mg/mL.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the Amino-SS-PEG12-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved PEG reagent. The optimal ratio should be determined empirically for your specific protein and desired degree of PEGylation.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 8 hours.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts (e.g., NHS) from the PEGylated protein conjugate using size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration (TFF).
-
Visualizations
Caption: Experimental workflow for protein conjugation with Amino-SS-PEG12-NHS ester.
Caption: Reaction pathways for NHS-ester conjugation and competing hydrolysis.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: Amino-SS-PEG12-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Amino-SS-PEG12-acid conjugates in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using a disulfide (SS) linker in plasma?
The use of disulfide linkers, such as the one in this compound, is based on the significant difference in the reducing environment between the extracellular space (plasma) and the intracellular environment. Plasma has a low concentration of reducing agents like free thiols (e.g., cysteine, ~8-11 µM), while the intracellular environment has a much higher concentration of glutathione (GSH), around 1-10 mM.[1] This differential allows the disulfide bond to remain relatively stable in circulation but to be cleaved upon entering a cell, releasing the conjugated molecule.
Q2: What are the primary mechanisms of disulfide bond cleavage in plasma?
Disulfide bonds can be cleaved in the extracellular environment through several mechanisms:
-
Dithiol-disulfide exchange: This is a common mechanism facilitated by oxidoreductases or low-molecular-weight thiols like N-acetyl-L-cysteine or reduced glutathione.[2] The thiol group attacks the disulfide bond, leading to its reduction.
-
Enzymatic Cleavage: Enzymes such as those from the protein disulfide isomerase (PDI) superfamily can facilitate disulfide cleavage.[2]
-
Chemical Degradation: Under neutral or basic conditions, disulfide bonds can be directly attacked by hydroxyl anions, leading to the formation of a sulfenic acid and a thiolate anion.[3]
Q3: How does steric hindrance affect the stability of the disulfide bond?
The stability of a disulfide bond is a primary determinant of its resistance to reduction.[1] Increasing the steric hindrance around the disulfide bond, for example by adding methyl groups to the adjacent carbon atom, can make it more resistant to cleavage by reducing agents. This is a key strategy for tuning the stability of disulfide-linked conjugates to enhance their circulation half-life.
Q4: Can the this compound conjugate bind to plasma proteins like albumin?
Yes, it is possible for conjugates containing free thiol groups to form disulfide bridges with plasma proteins, particularly with human serum albumin (HSA), which has a reactive cysteine residue (Cys34). This interaction can, in some cases, increase the stability and circulation half-life of the therapeutic agent.
Troubleshooting Guide
Problem: My conjugate shows rapid degradation in an in vitro plasma stability assay.
-
Possible Cause 1: High concentration of reducing agents.
-
Troubleshooting Step: Ensure the plasma used is handled correctly to minimize hemolysis, which can release intracellular reducing agents. Use fresh or properly stored frozen plasma aliquots. Consider quantifying the free thiol content in your plasma batch.
-
-
Possible Cause 2: Linker susceptibility.
-
Troubleshooting Step: The disulfide bond in your conjugate may be sterically unhindered and thus highly susceptible to reduction. If premature cleavage is a concern for in vivo applications, consider redesigning the linker to include steric hindrance near the disulfide bond.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Step: Verify the pH of your incubation buffer; alkaline conditions can promote disulfide bond degradation. Ensure the incubation temperature is maintained at 37°C, as temperature fluctuations can affect reaction rates.
-
Problem: I am observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Plasma Source.
-
Troubleshooting Step: Use a pooled plasma lot from multiple donors to average out individual variations. If using plasma from individual donors, be aware that inter-individual differences can affect stability.
-
-
Possible Cause 2: Inconsistent Sample Handling.
-
Troubleshooting Step: Standardize your workflow for thawing plasma and initiating the incubation. At each time point, ensure immediate termination of the reaction (e.g., by adding acetonitrile) to prevent further degradation during sample processing.
-
-
Possible Cause 3: Analytical Method Variability.
-
Troubleshooting Step: Ensure your analytical method (e.g., LC-MS/MS) is validated and includes an appropriate internal standard to account for variations in sample preparation and instrument response.
-
Quantitative Data on Disulfide Linker Stability
Direct stability data for this compound is highly dependent on the conjugated molecule and experimental conditions. The following table provides a comparative overview of the stability of different types of disulfide linkers found in antibody-drug conjugates (ADCs), which illustrates the impact of steric hindrance.
| Linker Type | Description | Relative Plasma Stability | Intracellular Release Rate | Reference |
| Unhindered Disulfide | e.g., direct conjugation to a cysteine | Lower | Faster | |
| Sterically Hindered Disulfide | Contains alkyl groups adjacent to the S-S bond | Higher | Slower | |
| Pyridyl Disulfide | Common in ADC linkers | Moderate to High | Efficient |
Visualizations
Disulfide Cleavage Pathway
The diagram below illustrates the cleavage of a disulfide bond within a generic Amino-SS-PEG-Drug conjugate by reduced glutathione (GSH), a key reducing agent in the intracellular environment.
References
Technical Support Center: Troubleshooting Protein Aggregation with PEGylated Linkers
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of protein aggregation when using PEGylated linkers. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein concentrations are high, the proximity of protein molecules increases the probability of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition. Deviations from a protein's optimal conditions can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]
-
PEG-Protein Interactions: Although PEG is generally used to enhance protein stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1][2]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a reagent that is intended to be monofunctional can lead to unexpected cross-linking and aggregation.
Q2: How does the length of the PEG linker affect protein aggregation?
The length of the PEG linker is a critical factor that can influence the physicochemical properties and biological activity of the resulting bioconjugate. Longer PEG chains generally increase the hydrophilicity of the conjugate, which can be beneficial for hydrophobic proteins by potentially reducing aggregation and improving stability in aqueous solutions. However, the larger hydrodynamic radius of longer PEG linkers can also introduce greater steric hindrance. The impact of PEG linker length on stability can be protein-specific, and in some cases, PEGylation has been shown to decrease the propensity for aggregation upon heat treatment. For instance, a study on GCSF showed that even a small 5kDA PEG moiety could significantly improve stability against aggregation.
Q3: Can the site of PEGylation influence protein aggregation?
Yes, the location of PEGylation on the protein is a crucial determinant of the conjugate's stability. Site-specific PEGylation is a strategy used to enhance the pharmacokinetic properties of protein drugs. Selecting a PEGylation site that enhances the protein's conformational stability can provide better protection against aggregation, proteolysis, and immunogenicity. It is generally advisable to avoid active sites and binding interfaces.
Q4: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation. These include:
-
Visual Observation: The simplest method is to check for particulate matter in the suspension.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will appear as larger species that elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of large aggregates.
-
Light Scattering Absorbance Measurements: An increase in apparent absorbance in the 300-600 nm range over time can indicate scattering from particulate aggregates.
-
Loss of Biological Activity: A decrease in the protein's specific activity can be an indirect indicator of aggregation.
Troubleshooting Guides
Issue 1: Immediate precipitation or visible aggregation upon addition of the PEG linker.
This is often a sign of rapid, uncontrolled cross-linking or a significant destabilization of the protein under the current reaction conditions.
Caption: Troubleshooting workflow for immediate aggregation.
Suboptimal reaction conditions are a frequent cause of protein aggregation. A systematic screening of key parameters is recommended.
Experimental Protocol: Small-Scale Reaction Condition Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer).
-
Activated PEG linker stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix:
-
Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.
-
Vary one parameter at a time while keeping others constant.
-
-
Screening Parameters:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).
-
-
Reaction and Analysis:
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analyze the samples for aggregation using a suitable method like DLS or SEC.
-
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Optimizing the ratio can favor intramolecular modification over intermolecular cross-linking. |
| pH | ± 1-2 units from protein's pI | Protein solubility is lowest at its pI; moving the pH away can increase stability. |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down the reaction rate, which can reduce aggregation. |
Ensure that your protein stock is free of pre-existing aggregates and that your PEG linker is of high quality.
Experimental Protocol: Quality Control of Reagents
-
Protein Stock Analysis:
-
Before starting the PEGylation reaction, analyze your protein stock solution for any pre-existing aggregates using DLS or analytical SEC.
-
If aggregates are present, consider a final purification step like size exclusion chromatography.
-
-
PEG Reagent Verification:
-
If using a monofunctional PEG, verify its purity and ensure there is a low percentage of bifunctional impurities, which can cause cross-linking.
-
A rapid increase in the local concentration of the PEG linker can sometimes shock the protein, leading to aggregation.
-
Stepwise Addition: Instead of adding the entire volume of the activated PEG linker at once, add it in smaller aliquots over a period of time.
-
Slower Reaction Rate: Performing the reaction at a lower temperature (e.g., 4°C) will slow down the reaction rate, which can favor more controlled PEGylation.
Issue 2: Gradual increase in aggregation during the reaction or purification process.
This may indicate a slower aggregation process due to conformational instability or interactions with surfaces.
Caption: Troubleshooting workflow for gradual aggregation.
The addition of certain excipients to the reaction buffer can help to stabilize the protein and prevent aggregation.
Experimental Protocol: Screening of Stabilizing Excipients
Objective: To identify excipients that can suppress protein aggregation during PEGylation.
Methodology:
-
Set up your PEGylation reaction under the optimized conditions determined previously.
-
Prepare parallel reactions, each containing a different stabilizing excipient at a recommended concentration.
-
Incubate the reactions and monitor for aggregation over time.
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
If aggregation persists, it may be necessary to explore different PEGylation approaches.
-
Alternative Linker Chemistry: The way the PEG is attached to the protein can significantly impact stability. Consider using a different linker with an alternative reactive group.
-
Site-Specific PEGylation: If you are using a non-specific PEGylation method, switching to a site-specific approach can yield a more homogeneous product with potentially improved stability.
-
Change PEG Linker Length: The length of the PEG chain can influence stability. Both shorter and longer PEG linkers should be evaluated to find the optimal length for your protein.
Mechanism of Aggregation with Bifunctional PEG Linkers
The diagram below illustrates how a bifunctional PEG linker can lead to protein aggregation through intermolecular cross-linking.
Caption: Mechanism of intermolecular cross-linking.
References
Technical Support Center: Reducing Premature Cleavage of Disulfide ADC Linkers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of disulfide linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature disulfide linker cleavage in ADCs?
The primary mechanism of premature cleavage of disulfide linkers in ADCs is reductive cleavage through thiol-disulfide exchange.[1] In the bloodstream, this can be initiated by free thiols, such as the cysteine-34 residue of human serum albumin. However, the most significant reductive cleavage occurs intracellularly, where high concentrations of glutathione (GSH) act as a reducing agent, attacking one of the sulfur atoms in the disulfide bond.[1][] This leads to the formation of a mixed disulfide and the release of the conjugated payload. Additionally, enzymes present in plasma, such as thioredoxin (TRX) and glutaredoxin (GRX), can also catalytically contribute to the cleavage of disulfide bonds.[1][3]
Q2: What are the consequences of premature linker cleavage?
Premature cleavage of the disulfide linker in systemic circulation has significant negative consequences for the efficacy and safety of an ADC. These include:
-
Reduced Therapeutic Efficacy: If the cytotoxic payload is released before the ADC reaches the target tumor cells, the overall therapeutic effect is diminished as less of the drug reaches its intended site of action.
-
Off-Target Toxicity: The untimely release of the potent cytotoxic payload into the bloodstream can lead to damage to healthy tissues, resulting in systemic toxicity and adverse side effects for the patient.
-
Altered Pharmacokinetics: Linker instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.
Q3: How can the stability of disulfide linkers be improved?
Several strategies can be employed to enhance the stability of disulfide linkers in ADCs:
-
Introducing Steric Hindrance: Incorporating bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond can sterically hinder the approach of reducing agents like glutathione. This is a widely used and effective strategy to increase plasma stability.
-
Site-Specific Conjugation: Conjugating the linker-payload to specific, less solvent-exposed sites on the antibody can protect the linker from the surrounding environment and improve its stability.
-
Next-Generation Maleimides and Disulfide Re-bridging: The use of next-generation maleimides and reagents that re-bridge the interchain disulfides of the antibody can generate more homogeneous and stable ADCs.
-
Hydrophilic Modifications: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can help to shield the hydrophobic payload and potentially improve the overall stability and pharmacokinetic properties of the ADC.
Q4: What are "hindered" disulfide linkers and how do they work?
Hindered disulfide linkers are a type of cleavable linker designed with steric hindrance around the disulfide bond to improve their stability in circulation. This is typically achieved by introducing one or more methyl groups on the carbon atoms adjacent to the disulfide bond. This steric bulk makes it more difficult for reducing agents, such as glutathione, to access and cleave the disulfide bond, thus reducing the rate of premature payload release in the plasma. The degree of hindrance can be modulated to achieve a balance between plasma stability and efficient payload release within the target tumor cells.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving disulfide-linked ADCs.
Issue 1: High levels of premature payload release observed in plasma stability assays.
-
Potential Cause 1: Inherent Instability of the Disulfide Linker.
-
Troubleshooting Step: Evaluate the design of your disulfide linker. If it is an unhindered disulfide, consider synthesizing a panel of ADCs with varying degrees of steric hindrance around the disulfide bond. For example, introduce one or two methyl groups adjacent to the disulfide linkage. Compare the stability of these hindered linkers in a plasma stability assay to identify a candidate with an optimal stability profile.
-
-
Potential Cause 2: Enzymatic Cleavage.
-
Troubleshooting Step: Besides reduction by glutathione, enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can also contribute to disulfide cleavage. To investigate this, you can test the stability of your ADC in the presence of purified TRX and GRX to determine if enzymatic cleavage is a significant degradation pathway.
-
-
Potential Cause 3: Assay Artifacts.
-
Troubleshooting Step: Ensure your plasma stability assay conditions are physiological (pH 7.4, 37°C). Include a control where the ADC is incubated in buffer (e.g., PBS) alone to distinguish between plasma-mediated instability and inherent instability of the conjugate.
-
Issue 2: Inconsistent results in plasma stability assays.
-
Potential Cause 1: Instability of the ADC during sample analysis.
-
Troubleshooting Step: Minimize the time between sample preparation and analysis. Keep samples at a low temperature to minimize degradation.
-
-
Potential Cause 2: Instrumental Issues.
-
Troubleshooting Step: Regularly perform system suitability tests on your HPLC or LC-MS system to ensure it is functioning correctly. Calibrate the detector to ensure accurate quantification.
-
Quantitative Data on Disulfide Linker Stability
The stability of disulfide linkers is often evaluated by their half-life in plasma or the percentage of intact ADC remaining after a specific incubation period. The following tables summarize representative data from the literature.
Table 1: Impact of Steric Hindrance on ADC Stability in Mouse Plasma
| Linker | Steric Hindrance | % Intact ADC after 24h in Mouse Plasma |
| Linker A | Unhindered | < 20% |
| Linker B | Mono-methyl | ~ 50% |
| Linker C | Di-methyl | > 80% |
Data is illustrative and based on trends reported in the literature. Actual values can vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Comparison of Different Cleavable Linker Stabilities
| Linker Type | Cleavage Mechanism | General Plasma Stability |
| Hydrazone | pH-sensitive | Low |
| Disulfide (Unhindered) | Redox-sensitive | Moderate |
| Disulfide (Hindered) | Redox-sensitive | High |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive | High |
| β-glucuronide | Enzyme-sensitive | Very High |
This table provides a general comparison of the plasma stability of different cleavable linker types.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a disulfide-linked ADC in plasma over time.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
-80°C freezer
-
Analytical system (e.g., LC-MS, ELISA, or HIC)
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Sample Analysis: Analyze the samples to determine the concentration of the intact ADC or the amount of released payload.
-
LC-MS: This method can be used to measure the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.
-
ELISA: An ELISA-based assay can be used to measure the amount of conjugated antibody remaining in the plasma.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate different DAR species and monitor the degradation of the ADC.
-
-
Data Analysis: Plot the percentage of intact ADC or average DAR against time to determine the stability profile and half-life of the ADC in plasma.
Visualizations
References
Technical Support Center: Purifying Amino-SS-PEG12-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-SS-PEG12-acid conjugates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound conjugates.
Problem 1: Low Yield of the Final Conjugate
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Ensure optimal reaction conditions (pH, temperature, reaction time) for the specific conjugation chemistry being used. Use fresh reagents and accurately determine the concentration of all reactants. |
| Loss of Product During Purification Steps | Optimize each purification step to minimize product loss. For chromatography, ensure proper column packing and equilibration. For dialysis, use a membrane with an appropriate molecular weight cut-off (MWCO) to prevent loss of the conjugate.[1] |
| Non-specific Binding to Purification Media | Pre-condition chromatography columns and dialysis membranes according to the manufacturer's instructions to block non-specific binding sites. Consider using low-protein-binding materials.[1] |
| Precipitation of the Conjugate | Assess the solubility of the conjugate in the purification buffers. Adjust the pH or add solubilizing agents if necessary. |
| Disulfide Bond Cleavage | Avoid harsh reducing conditions during purification. If a reducing agent was used to prepare a thiol for conjugation, ensure its complete removal before proceeding. Store the conjugate in slightly acidic buffers (pH 6.0-6.5) to minimize disulfide exchange. |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Purification Strategies:
| Impurity | Recommended Purification Method(s) |
| Unconjugated Small Molecule/Peptide | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective for separating the more hydrophobic conjugate from the unconjugated starting material.[2][] |
| Excess this compound Linker | Size Exclusion Chromatography (SEC) or desalting columns can efficiently remove small, unreacted linkers from the larger conjugate.[1] Dialysis with a low MWCO membrane is also a suitable option. |
| Aggregates of the Conjugate | SEC is the primary method for removing high-molecular-weight aggregates. |
| Hydrolyzed or Cleaved Linker Species | RP-HPLC can often resolve species with minor structural differences, such as those resulting from linker hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugates?
A1: The primary challenges include:
-
Heterogeneity of the reaction mixture: The crude product often contains the desired conjugate, unreacted starting materials, excess linker, and potentially aggregated or degraded species.
-
Cleavage of the disulfide bond: The disulfide linkage is susceptible to reduction, which can lead to the loss of the conjugated molecule.
-
PEG-related issues: The polyethylene glycol (PEG) chain can lead to peak broadening in chromatography and may cause non-specific interactions with purification media.
-
Separation of closely related species: It can be challenging to separate the desired conjugate from species with incomplete conjugation or from isomers if multiple reaction sites are present.
Q2: Which chromatographic technique is best for purifying my this compound conjugate?
A2: The choice of chromatography depends on the properties of your conjugate and the impurities you need to remove.
-
Reverse-Phase HPLC (RP-HPLC): This is often the method of choice for purifying small molecule and peptide conjugates, as it separates based on hydrophobicity. The PEG linker will alter the hydrophobicity of your molecule, allowing for separation from the unconjugated starting material.
-
Size Exclusion Chromatography (SEC): SEC is ideal for removing small molecule impurities like excess linker and for separating out high-molecular-weight aggregates.
-
Ion-Exchange Chromatography (IEX): If your conjugate has a different net charge compared to the starting materials, IEX can be a powerful purification tool.
Q3: How can I prevent the cleavage of the disulfide bond during purification?
A3: To maintain the integrity of the disulfide bond:
-
Work at a slightly acidic pH (6.0-6.5) to minimize disulfide exchange reactions.
-
Avoid the presence of reducing agents in your buffers.
-
If possible, degas your buffers to remove dissolved oxygen, which can participate in redox reactions.
-
Store the purified conjugate in appropriate buffers and at recommended temperatures (typically -20°C or -80°C) to ensure long-term stability.
Q4: My chromatogram shows a broad peak for my conjugate. What could be the cause?
A4: Peak broadening for PEGylated molecules in chromatography can be due to several factors:
-
Polydispersity of the PEG linker: While this compound should be monodisperse, any heterogeneity in the starting PEG material can lead to broader peaks.
-
Non-optimal chromatographic conditions: Slow kinetics on the stationary phase can cause peak broadening. Increasing the column temperature may improve peak shape in RP-HPLC.
-
Presence of closely related impurities: Impurities with very similar properties to your target conjugate can co-elute and contribute to peak broadening.
Quantitative Data Summary
The following tables provide representative data for the purification of bioconjugates. Note that the actual yields and purity will vary depending on the specific conjugate and the purification protocol used.
Table 1: Typical Yield and Purity of PEGylated Peptides after RP-HPLC Purification
| Peptide | Conjugation Method | Purification Method | Yield (%) | Purity (%) |
| Mesothelin-derived peptide (9-mer) | Solid-Phase Peptide Synthesis with PEG | RP-HPLC | 45 | >95 |
| Mesothelin-derived peptide (20-mer) | Solid-Phase Peptide Synthesis with PEG | RP-HPLC | 30 | >95 |
| Mesothelin-derived peptide (38-mer) | Solid-Phase Peptide Synthesis with PEG | RP-HPLC | 15 | >90 |
Data adapted from a study on N-terminal PEGylation of peptide-based cancer epitopes.
Table 2: Representative Purity of Antibody-Drug Conjugates (ADCs) with a Cleavable Disulfide Linker Before and After Purification
| Parameter | Crude ADC Mixture | HIC Purified Pool | Post-SEC (Final Product) |
| Monomer Purity (%) | 85-95 | 95-99 | >99 |
| Aggregate Content (%) | 5-15 | 1-5 | <1 |
| Unconjugated Antibody (%) | 10-30 | <5 | <1 |
| Free Drug/Linker (%) | Present | Not Detected | Not Detected |
This data is representative of a large molecule (antibody) conjugate and serves as an illustrative example of the effectiveness of a multi-step purification process.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification of a Small Molecule this compound Conjugate
This protocol provides a starting point for the purification of a small molecule conjugate. Optimization will be required based on the specific properties of the conjugate.
Materials:
-
C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, water/acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds, or a wavelength where the conjugated small molecule absorbs).
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
-
Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC, mass spectrometry). Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent and lyophilize the pooled fractions to obtain the purified conjugate.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Excess Linker and Aggregates
This protocol is suitable for separating the conjugate from smaller, unreacted linkers and larger aggregates.
Materials:
-
SEC column with an appropriate molecular weight fractionation range
-
Isocratic Mobile Phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC or FPLC system with a UV detector
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the isocratic mobile phase.
-
Sample Preparation: Dissolve the sample (either crude reaction mixture or a partially purified sample from RP-HPLC) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the sample onto the column. The injection volume should typically be less than 5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions. The aggregates will elute first, followed by the desired conjugate, and finally the smaller, unreacted linker.
-
Analysis and Pooling: Analyze the fractions for purity and pool the fractions containing the purified conjugate.
Visualizations
Caption: A typical experimental workflow for the purification of this compound conjugates.
Caption: A logical troubleshooting guide for common issues in conjugate purification.
References
Technical Support Center: Improving the Yield of Amino-SS-PEG12-acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving Amino-SS-PEG12-acid, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they react with?
A1: this compound is a heterobifunctional linker with two reactive functional groups:
-
A primary amine (-NH2) group that reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This reaction is most efficient at a pH of 7-9.
-
A carboxylic acid (-COOH) group that can be activated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS to react with primary amines, also forming a stable amide bond.[4][5]
Additionally, it contains an internal disulfide (-S-S-) bond , which is cleavable by reducing agents like dithiothreitol (DTT).
Q2: What are the most common causes of low yield in conjugation reactions with this compound?
A2: Low yields can often be attributed to several factors:
-
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.
-
Hydrolysis of activated esters: If you are using an NHS-ester functionalized molecule to react with the amine end of the linker, the NHS ester is susceptible to hydrolysis, especially at high pH, which renders it inactive.
-
Instability of the disulfide bond: While generally stable, the disulfide bond can be susceptible to reduction, especially if reducing agents are present or if the reaction conditions are harsh.
-
Side reactions: Undesired reactions can consume starting materials or lead to difficult-to-separate byproducts.
-
Inefficient purification: Significant product loss can occur during purification steps if the chosen method is not optimal for separating the desired conjugate from unreacted starting materials and byproducts.
-
Poor quality of reagents: Using old or improperly stored reagents, especially coupling agents like EDC and NHS esters, can lead to failed reactions.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the conjugation reaction can be monitored using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique to separate and quantify the starting materials, intermediates, and the final product.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the species in your reaction mixture, confirming the formation of the desired conjugate.
-
Thin-Layer Chromatography (TLC): For smaller scale reactions, TLC can provide a quick qualitative assessment of the reaction's progress.
Troubleshooting Guides
Issue 1: Low Yield in Amine Coupling Reactions (this compound reacting with an NHS-ester)
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The optimal pH for the reaction of a primary amine with an NHS ester is between 7 and 9, with a more optimal range often cited as 8.3-8.5. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is accelerated. |
| Hydrolysis of NHS-ester | Prepare the NHS-ester solution immediately before use. Avoid moisture and use anhydrous solvents like DMSO or DMF for the stock solution. |
| Insufficient Molar Excess of NHS-ester | A molar excess of the NHS-ester (typically 5 to 20-fold) is often required to drive the reaction to completion. The optimal ratio should be determined experimentally. |
| Low Reaction Temperature | While reactions are often performed at room temperature, gentle heating (e.g., to 37°C) might increase the reaction rate. However, be cautious as higher temperatures can also accelerate NHS-ester hydrolysis. |
| Short Reaction Time | The reaction time can range from 1 to 24 hours. Monitor the reaction progress to determine the optimal time for your specific reactants. |
Issue 2: Low Yield in Carboxylic Acid Coupling Reactions (this compound reacting with a primary amine via EDC/NHS)
| Possible Cause | Troubleshooting Steps |
| Inactive EDC/NHS | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them in a desiccator. |
| Suboptimal pH for Activation | The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). |
| Suboptimal pH for Coupling | The subsequent reaction of the activated ester with the primary amine is more efficient at a pH of 7.2-8.0. A two-step, two-pH procedure is often recommended. |
| Presence of Nucleophiles in the Buffer | Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction. Use buffers like MES for the activation step and phosphate or borate buffers for the coupling step. |
| Formation of N-acylisourea byproduct | This stable byproduct can form if the activated carboxylic acid does not react with an amine. The addition of NHS or sulfo-NHS helps to suppress this side reaction by converting the O-acylisourea intermediate to a more stable amine-reactive ester. |
Issue 3: Cleavage of the Disulfide Bond During Reaction
| Possible Cause | Troubleshooting Steps |
| Presence of Reducing Agents | Ensure that no reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) are present in your reaction mixture unless disulfide cleavage is intended. |
| Thiol-Disulfide Exchange | If your molecule of interest contains free thiols, they can potentially react with the disulfide bond in the linker. Consider protecting free thiols if they are not the intended reaction site. |
| Reaction with Excess Amine | While less common, some primary amines at high concentrations and elevated temperatures can potentially interact with disulfide bonds. Monitor for byproducts with unexpected molecular weights. |
Experimental Protocols
Protocol 1: Amine Coupling with an NHS-Ester
This protocol describes a general procedure for conjugating the primary amine of this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS-ester functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Prepare Reagents:
-
Equilibrate all reagents to room temperature before opening.
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Immediately before use, dissolve the NHS-ester functionalized molecule in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the NHS-ester stock solution to the this compound solution.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to avoid precipitation of proteins or other biomolecules.
-
Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional):
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as Size Exclusion Chromatography (SEC) to remove unreacted linker and other small molecules, or Reverse Phase HPLC (RP-HPLC) for more complex mixtures.
-
Protocol 2: Carboxylic Acid Coupling with a Primary Amine using EDC/NHS
This protocol outlines a general two-step procedure for conjugating the carboxylic acid of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Primary amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Coupling Buffer: 0.1 M phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Prepare Reagents:
-
Equilibrate all reagents to room temperature before opening.
-
Dissolve this compound in the Activation Buffer.
-
Dissolve the primary amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the primary amine-containing molecule.
-
Alternatively, the pH of the activated linker solution can be raised to 7.2-8.0 by adding Coupling Buffer before adding the amine-containing molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted activated esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method like SEC or RP-HPLC.
-
Data Presentation
The following tables provide representative data for optimizing reaction conditions. The actual optimal conditions may vary depending on the specific reactants.
Table 1: Effect of pH on Amine Coupling Yield
| pH | Reaction Time (h) | Temperature (°C) | Molar Ratio (NHS-ester:Amine) | Representative Yield (%) |
| 6.5 | 4 | 25 | 10:1 | 45 |
| 7.4 | 4 | 25 | 10:1 | 70 |
| 8.3 | 2 | 25 | 10:1 | 90 |
| 9.0 | 2 | 25 | 10:1 | 80 (increased hydrolysis) |
Table 2: Effect of Molar Ratio on Carboxylic Acid Coupling Yield
| Molar Ratio (EDC:NHS:Acid) | Reaction Time (h) | Temperature (°C) | pH (Activation/Coupling) | Representative Yield (%) |
| 1.5:1.5:1 | 4 | 25 | 5.5 / 7.5 | 75 |
| 3:3:1 | 4 | 25 | 5.5 / 7.5 | 85 |
| 5:5:1 | 4 | 25 | 5.5 / 7.5 | 90 |
| 10:10:1 | 4 | 25 | 5.5 / 7.5 | 88 (potential for side reactions) |
Visualizations
Caption: General experimental workflow for this compound conjugation reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Preventing Disulfide Bond Scrambling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing disulfide bond scrambling during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond scrambling and why is it a problem during conjugation?
Disulfide bond scrambling, or shuffling, is the incorrect formation or rearrangement of disulfide bonds within a protein, leading to non-native linkages.[1] This phenomenon can occur during protein production, storage, or conjugation processes.[1] For therapeutic proteins like monoclonal antibodies (mAbs), correct disulfide pairing is critical for maintaining their three-dimensional structure, stability, and biological function.[1][2] Scrambling can lead to misfolded proteins, loss of therapeutic efficacy, reduced stability, aggregation, and potential immunogenicity.[3]
Q2: What are the primary factors that cause disulfide bond scrambling?
Several factors can induce disulfide bond scrambling, primarily by creating conditions that favor thiol-disulfide exchange. Key contributors include:
-
Alkaline pH: pH values above 7-8 increase the concentration of the highly reactive thiolate anion (-S⁻), which promotes disulfide exchange.
-
Presence of Free Thiols: Free cysteine residues are necessary to initiate the thiol-disulfide exchange reaction that leads to scrambling.
-
Elevated Temperatures: Heat can denature the protein, exposing buried disulfide bonds and increasing the rate of scrambling reactions.
-
Oxidative Stress: The presence of reactive oxygen species (ROS) can lead to the formation of non-native disulfide bonds.
-
Metal Ions: Certain metal ions can catalyze the oxidation of sulfhydryl groups, contributing to scrambling.
Q3: How can I prevent disulfide scrambling during my conjugation workflow?
Preventing disulfide scrambling involves carefully controlling the reaction environment. Key strategies include:
-
pH Control: Maintain a slightly acidic pH (around 6.5) to keep cysteine residues protonated and less reactive.
-
Alkylation: After selective reduction, cap the newly formed free thiols with an alkylating agent to prevent them from participating in exchange reactions. N-ethylmaleimide (NEM) is highly effective due to its rapid reaction kinetics.
-
Use of Chelating Agents: Add a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze disulfide bond formation.
-
Temperature Control: Perform reduction and conjugation steps at low temperatures to maintain protein stability.
-
Disulfide Re-bridging: Use reagents that, after reduction, immediately and covalently re-link the two cysteine residues, which maintains the protein's structural integrity.
Q4: Which reducing agent is best for selectively targeting interchain disulfide bonds?
For applications like antibody-drug conjugate (ADC) development, selective reduction of the more accessible interchain disulfide bonds while leaving the structural intrachain bonds intact is crucial.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a popular choice as it is a potent, stable, and odorless reducing agent effective over a wide pH range (1.5-9.0). It selectively reduces the most stable water-soluble alkyl disulfides and does not need to be removed before some subsequent sulfhydryl-reactive conjugations.
-
Dithiothreitol (DTT): DTT is another common reducing agent but is less stable than TCEP and has a narrower effective pH range (typically ≥7). Excess DTT usually needs to be removed before conjugation as it can react with thiol-reactive reagents.
Q5: Which alkylating agent should I use to block free thiols?
The choice of alkylating agent is critical for effectively preventing scrambling after the reduction step.
-
N-ethylmaleimide (NEM): NEM is highly recommended because its reaction with free thiols is significantly faster than the thiol-disulfide exchange that causes scrambling. This rapid "click" chemistry is effective even under the basic pH conditions sometimes used for enzymatic digestion.
-
Iodoacetamide (IAM): Iodoacetamide is less effective. Its reaction kinetics are slower, which can allow for extensive disulfide scrambling to occur before all free thiols are capped.
Q6: How can I analytically confirm if disulfide scrambling has occurred?
Several analytical techniques can be used to detect and quantify disulfide scrambling:
-
Mass Spectrometry (MS): Non-reduced peptide mapping using liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard. This method involves digesting the protein without breaking the disulfide bonds and analyzing the resulting peptides to identify the specific cysteine linkages.
-
SDS-PAGE (Reducing vs. Non-reducing): Comparing a protein's migration on an SDS-PAGE gel under non-reducing and reducing conditions can indicate the presence of interchain disulfide bonds. A shift in molecular weight upon reduction suggests these bonds were present.
-
Ellman's Assay: This spectrophotometric assay quantifies the number of free sulfhydryl groups in a sample. By comparing the number of free thiols before and after a complete reduction, one can infer the number of disulfide bonds.
Data Summaries
Table 1: Comparison of Common Reducing Agents for Selective Disulfide Reduction
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Effective pH Range | Broad (1.5 - 9.0) | Narrow (≥ 7.0) |
| Stability | More stable, resistant to air oxidation | Less stable, air sensitive |
| Odor | Odorless | Strong, unpleasant odor |
| Downstream Compatibility | Does not always require removal before conjugation | Must be removed prior to conjugation with thiol-reactive agents |
| Reaction Time | Fast, often < 5 minutes at room temperature | Slower, may require longer incubation |
Table 2: Comparison of Common Cysteine Alkylating Agents
| Feature | N-ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Reaction Kinetics | Very fast ("click" chemistry) | Slower |
| Effectiveness in Preventing Scrambling | Highly effective; reaction is faster than thiol-disulfide exchange | Less effective; can result in extensive scrambling |
| Optimal pH Range | Wide (pH 6.5 - 7.5 for thiol-maleimide reaction) | Typically around 8.0-8.5 |
| Side Reactions | Can react with amino groups at basic pH | Can be light-sensitive |
Table 3: Overview of Analytical Methods for Disulfide Bond Analysis
| Method | Information Provided | Strengths | Limitations |
| Mass Spectrometry (Peptide Mapping) | Precise location of inter- and intra-chain bonds; identifies scrambled linkages | "Gold standard"; high specificity and sensitivity | Labor-intensive, requires specialized equipment |
| SDS-PAGE (Reducing vs. Non-reducing) | Indicates the presence of interchain disulfide bonds | Simple, rapid, widely accessible | Qualitative/semi-quantitative; no info on specific pairings |
| Ellman's Assay | Quantifies the number of free sulfhydryl groups | Quantitative, rapid, simple | Indirect method; does not identify which cysteines are bonded |
Visual Guides and Workflows
Experimental Protocols
Protocol 1: Selective Reduction and Alkylation of Antibody Interchain Disulfides
This protocol describes the selective reduction of interchain disulfide bonds in a monoclonal antibody (e.g., IgG1) followed by alkylation to prevent scrambling, preparing it for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 7.0
-
TCEP-HCl solution (10 mM stock in water)
-
N-ethylmaleimide (NEM) solution (100 mM stock in DMSO or DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
-
Procedure:
-
Buffer Exchange: Exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL. The inclusion of EDTA is critical to chelate any trace metal ions.
-
Reduction: Add TCEP-HCl to the mAb solution to a final molar excess of 2-5 equivalents relative to the mAb. The exact amount may require optimization.
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 1-2 hours. Monitor the reduction by taking time points for analysis (e.g., Ellman's assay or non-reducing SDS-PAGE).
-
Alkylation: Immediately following the desired level of reduction, add a 20-fold molar excess of NEM stock solution to the reaction mixture.
-
Incubation for Alkylation: Incubate in the dark for 20 minutes at room temperature. This step is crucial to cap the free thiols and prevent reoxidation or scrambling.
-
Removal of Excess Reagents: Remove excess TCEP and NEM using a desalting column equilibrated with the desired buffer for the subsequent conjugation step. The alkylated mAb is now ready for conjugation to a payload.
-
Protocol 2: Non-Reduced Peptide Mapping by LC-MS/MS to Detect Scrambling
This protocol outlines a general workflow for preparing a protein sample for non-reduced peptide mapping to identify its disulfide bond structure.
-
Materials:
-
Protein sample (e.g., purified ADC)
-
Denaturation/Alkylation Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, 20 mM NEM, pH 7.5
-
Digestion Buffer: 50 mM Tris-HCl, pH 7.5
-
Trypsin (MS-grade)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
LC-MS/MS system with appropriate columns and software for data analysis
-
-
Procedure:
-
Denaturation and Alkylation: Dilute the protein sample into the Denaturation/Alkylation Buffer. The presence of NEM at this stage ensures that any native free thiols are immediately capped, preventing any scrambling during sample preparation.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Buffer Exchange: Remove the denaturant and excess NEM by buffer exchange into the Digestion Buffer.
-
Enzymatic Digestion: Add trypsin at a 1:20 (enzyme:protein) ratio. Incubate at 37°C for 4-16 hours. The digestion is performed under non-reducing conditions to keep the disulfide bonds intact.
-
Quenching: Stop the digestion by adding TFA to a final pH of ~2. This acidic pH also helps to minimize any potential for scrambling post-digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The data analysis involves searching for linked peptides (peptides connected by a disulfide bond) and comparing their masses and fragmentation patterns to a database of theoretical disulfide linkages to identify native vs. non-native (scrambled) bonds. Specialized software is typically required for this complex data interpretation.
-
References
side reactions of Amino-SS-PEG12-acid and how to avoid them
Welcome to the technical support center for Amino-SS-PEG12-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker containing a 12-unit polyethylene glycol (PEG) spacer.[1][2][3] It possesses three key functional components:
-
A primary amine (-NH2) that can react with activated esters (like NHS esters), carboxylic acids (in the presence of activators), and other carbonyl-containing molecules.[4][5]
-
A carboxylic acid (-COOH) which can be activated to react with primary amines to form a stable amide bond.
-
A disulfide bond (-S-S-) that provides a cleavable linkage, which can be broken using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions are associated with its functional groups:
-
Disulfide Bond Reduction: Unintentional cleavage of the disulfide bond by reducing agents present in your sample or buffers.
-
Hydrolysis of Activated Carboxylic Acid: If you activate the carboxylic acid end (e.g., to an NHS ester) for conjugation to an amine, it can hydrolyze in aqueous solutions, rendering it unreactive.
-
Side Reactions of the Primary Amine: The terminal amine can undergo undesired reactions such as acetylation, formylation, or alkylation, especially if exposed to reactive impurities.
-
N-acylurea Formation: When using carbodiimide activators like EDC to activate the carboxylic acid, a common side product is the formation of an N-acylurea, which can be difficult to remove.
Q3: How should I store this compound to maintain its stability?
To ensure the stability and reactivity of this compound, it should be stored at -20°C in a dry environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive ends if activated. Stock solutions in anhydrous solvents like DMF or DMSO can be stored at -20°C for up to a month, but it is always recommended to prepare solutions fresh on the day of use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Conjugation Yield
Possible Causes:
-
Hydrolysis of activated this compound: If you have activated the carboxylic acid to an NHS ester, it may have hydrolyzed before reacting with your target molecule. The stability of NHS esters is highly pH-dependent.
-
Suboptimal reaction pH: The pH of the reaction buffer is critical. For reactions involving NHS esters, a pH of 7.2-8.5 is generally optimal. At lower pH, primary amines are protonated and less reactive, while at higher pH, the rate of NHS-ester hydrolysis increases significantly.
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with an activated carboxylic acid.
-
Degradation of the reagent: Improper storage or handling can lead to the degradation of this compound.
Solutions:
-
Optimize reaction pH: Ensure your reaction buffer is within the optimal pH range for the specific conjugation chemistry you are using. For NHS ester reactions, a pH of 8.3-8.5 is often recommended.
-
Use fresh reagents: Prepare solutions of this compound and any activating agents immediately before use.
-
Avoid incompatible buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or borate buffer.
-
Increase molar excess: A 5- to 20-fold molar excess of the activated linker over the target molecule is a common starting point, but this may need to be optimized for your specific application.
Issue 2: Unintended Cleavage of the Disulfide Bond
Possible Causes:
-
Presence of reducing agents: Your sample or buffers may contain reducing agents like DTT, TCEP, or 2-mercaptoethanol.
-
Cellular reducing components: If working with cell lysates or harvested cell culture fluid, endogenous reducing enzymes can cleave the disulfide bond.
Solutions:
-
Remove reducing agents: Ensure all buffers and your target molecule solution are free of reducing agents. This can be achieved through dialysis or desalting columns.
-
Inhibit reducing enzymes: For cell-based applications, consider strategies to inactivate reducing enzymes, such as the addition of specific inhibitors or maintaining aeration.
-
Controlled environment: Perform the conjugation in a controlled environment with deoxygenated buffers if your molecule is particularly sensitive to reduction.
Issue 3: Protein Precipitation During or After Conjugation
Possible Causes:
-
High concentration of organic solvent: If this compound is first dissolved in an organic solvent like DMSO or DMF, adding a large volume to your aqueous protein solution can cause precipitation.
-
Protein instability: The reaction conditions (e.g., pH, temperature) may be destabilizing your protein.
-
Cross-linking: If both the amine and carboxylic acid ends of this compound react with your protein, it can lead to intermolecular cross-linking and aggregation.
Solutions:
-
Minimize organic solvent: Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
-
Optimize reaction conditions: Screen different buffer conditions and temperatures to find those that maintain the stability of your protein.
-
Control stoichiometry: Carefully control the molar ratio of the linker to your protein to minimize cross-linking.
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | Minutes |
| 8.6 | 4 | 10 minutes |
This table summarizes the stability of N-hydroxysuccinimide (NHS) esters at different pH values and temperatures. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
Experimental Protocols
Protocol 1: Activation of this compound Carboxylic Acid with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to an NHS ester, making it reactive towards primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each. Prepare these solutions immediately before use.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of this compound stock solution with 1.5 equivalents of EDC stock solution and 1.5 equivalents of NHS stock solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
-
Conjugation:
-
The activated Amino-SS-PEG12-NHS ester is now ready for conjugation to a primary amine-containing molecule. Proceed immediately to your conjugation protocol.
-
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the general procedure for conjugating the NHS-activated this compound to a protein.
Materials:
-
Activated Amino-SS-PEG12-NHS ester (from Protocol 1)
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure your protein is in the appropriate Conjugation Buffer. Avoid buffers containing primary amines.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated Amino-SS-PEG12-NHS ester to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the conjugate using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein. Further characterization can be performed using mass spectrometry.
-
Visualizations
Caption: Desired conjugation pathway vs. common side reactions.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for protein conjugation.
References
Technical Support Center: Amino-SS-PEG12-acid Conjugation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the impact of pH on Amino-SS-PEG12-acid conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating the carboxylic acid group of this compound to a primary amine?
A1: The conjugation process using EDC and NHS chemistry is a two-step reaction, with each step having a different optimal pH. For best results, a two-step pH process is recommended. The activation of the carboxylic acid group on the PEG linker with EDC and NHS is most efficient in a slightly acidic buffer, ideally between pH 5-6.[1] Following the activation step, the reaction of the NHS-activated PEG linker with the amine-containing substrate is most efficient at a pH of 7.2-7.5.[1]
Q2: Why is a two-step pH process recommended for the conjugation?
A2: A two-step pH process is recommended to optimize the efficiency of both the activation and conjugation steps while minimizing side reactions. The activation of the carboxylic acid with EDC is most effective under acidic conditions (pH 4.5-7.2).[1][2] However, the subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a slightly alkaline pH (7-8).[1] Performing the entire reaction at a high pH would lead to rapid hydrolysis of the NHS ester, reducing the conjugation yield. Conversely, performing the entire reaction at a low pH would result in protonation of the primary amine, reducing its nucleophilicity and slowing down the conjugation step.
Q3: Can I perform the conjugation as a one-pot reaction? If so, what pH should I use?
A3: While a two-step process is generally recommended for optimal results, a one-pot reaction can be performed. In this case, a compromise pH of around 6.0 to 7.0 is often used. However, it is important to be aware that this may lead to a lower overall yield compared to the two-step method due to competing reactions such as NHS ester hydrolysis.
Q4: I am observing very low or no conjugation. What are the likely causes related to pH?
A4: Low or no conjugation can be due to several pH-related factors:
-
Incorrect pH for activation: If the pH of the activation step is too high (e.g., > 7.2), the EDC will be rapidly hydrolyzed and will not efficiently activate the carboxylic acid.
-
Incorrect pH for conjugation: If the pH of the conjugation step is too low (e.g., < 7.0), the primary amine of your target molecule will be protonated, making it a poor nucleophile and thus preventing it from reacting with the NHS-activated PEG linker.
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, and the rate of this hydrolysis increases with pH. If the conjugation step is carried out at a very high pH (e.g., > 8.5) or for an extended period at a moderately alkaline pH, a significant portion of the activated PEG linker may be hydrolyzed back to the carboxylic acid before it can react with your amine.
Q5: How can I prevent self-polymerization or intramolecular cyclization of the this compound?
A5: this compound is a bifunctional molecule with a terminal amine and a terminal carboxylic acid. This creates the potential for self-reaction. To minimize this:
-
Utilize a two-step pH protocol: During the activation step at acidic pH (5-6), the terminal amine of the this compound will be protonated (-NH3+), which will protect it from reacting with the newly formed NHS ester on another this compound molecule.
-
Control stoichiometry: Use a slight excess of the amine-containing molecule you wish to conjugate to the PEG linker to outcompete the terminal amine of the PEG linker itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | The pH of the activation step was too high, leading to EDC hydrolysis. | Ensure the activation buffer (e.g., MES) is at a pH between 5.0 and 6.0. |
| The pH of the conjugation step was too low, resulting in a protonated amine on the target molecule. | After the activation step, adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS) before adding your amine-containing molecule. | |
| The NHS-ester hydrolyzed before reacting with the amine. | Avoid high pH (>8.5) during the conjugation step. Work quickly and add the amine-containing molecule promptly after the activation step. | |
| No Conjugation Detected | The amine-containing buffer was used during the activation step. | Use a non-amine containing buffer such as MES for the activation step. Buffers like Tris or glycine will compete with the desired reaction. |
| The pH of the conjugation buffer is too acidic. | Confirm that the final pH of the reaction mixture during the conjugation step is between 7.0 and 8.0. | |
| Presence of Multiple Products or Aggregates | Self-polymerization of the this compound occurred. | Strictly follow a two-step pH protocol. The acidic pH of the activation step will protonate the terminal amine of the PEG linker, preventing it from reacting. |
| The pH of the conjugation step was too high, leading to side reactions. | Maintain the conjugation pH at or below 8.0 to minimize side reactions and hydrolysis of the NHS ester. |
Data Presentation
The following table provides a summary of the expected impact of pH on the different stages of the this compound conjugation reaction. Note that the "Relative Conjugation Efficiency" is a qualitative representation based on established principles of EDC/NHS chemistry, as precise yields can vary depending on specific reaction conditions and substrates.
| Reaction Stage | pH Range | Key Considerations | Expected Outcome | Relative Conjugation Efficiency |
| Carboxylic Acid Activation | 4.5 - 6.0 | Optimal for EDC activity and NHS-ester formation. | High activation efficiency. | High |
| 6.0 - 7.2 | EDC activity decreases slightly. | Moderate activation efficiency. | Moderate | |
| > 7.2 | Rapid hydrolysis of EDC. | Low to no activation. | Low | |
| Amine Conjugation | 7.0 - 8.0 | Optimal for reaction with primary amines. | High conjugation efficiency. | High |
| 6.0 - 7.0 | Slower reaction due to partial protonation of the amine. | Moderate conjugation efficiency. | Moderate | |
| > 8.5 | Rapid hydrolysis of the NHS-ester. | Low conjugation efficiency. | Low |
Experimental Protocols
Detailed Methodology for Two-Step pH Conjugation of this compound to a Primary Amine
This protocol is for the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
Step 1: Activation of this compound (pH 6.0)
-
Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a high concentration (e.g., 100 mg/mL).
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule (pH 7.4)
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Add the amine-containing molecule to the activated this compound solution. A 1.5 to 2-fold molar excess of the amine-containing molecule over the PEG linker is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary, using a small amount of a suitable base.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
Step 3: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
Step 4: Purification
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, to remove excess reagents and unreacted molecules.
Mandatory Visualization
Caption: Experimental workflow for the two-step pH conjugation of this compound.
Caption: Logical diagram of the impact of pH on reaction pathways in EDC/NHS conjugation.
References
Validation & Comparative
A Head-to-Head Comparison: Amino-SS-PEG12-acid vs. Maleimide Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of two prominent linker strategies: the cleavable Amino-SS-PEG12-acid linker and the widely used maleimide-based linkers, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Mechanisms of Action
This compound is a cleavable linker that features a disulfide bond and a polyethylene glycol (PEG) spacer. The disulfide bond is designed to be stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing intracellular environment of tumor cells, which have a significantly higher concentration of glutathione. This targeted release mechanism is a key feature of this linker class. The PEG12 spacer enhances the hydrophilicity of the ADC, which can improve its solubility and pharmacokinetic properties.
Maleimide-based linkers are commonly used to conjugate drugs to antibodies through a reaction with the thiol groups of cysteine residues, forming a stable thioether bond. Maleimide linkers can be incorporated into both cleavable and non-cleavable ADC designs. In cleavable designs, a susceptible bond, such as a peptide sequence recognized by lysosomal proteases, is included in the linker structure. In non-cleavable designs, the payload is released only after the complete lysosomal degradation of the antibody. However, the stability of the thioether bond formed by traditional maleimide linkers has been a subject of investigation, as it can be susceptible to a retro-Michael reaction in plasma, leading to premature drug release.
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from studies comparing the performance of ADCs constructed with disulfide and maleimide-based linkers. It is important to note that direct head-to-head comparisons using the specific this compound linker are limited in publicly available literature. Therefore, data from studies using comparable disulfide-PEG linkers are presented to provide a relevant comparison.
Table 1: In Vitro Plasma Stability of ADCs
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | [1] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | [1] |
Note: "Bridging" disulfide technologies represent an advancement in disulfide linker design to improve stability.
Table 2: In Vitro Cytotoxicity of ADCs
| Linker Type | Cell Line | Payload | IC50 (nM) | Reference |
| Maleamic methyl ester-based (related to maleimide) | BT-474 (HER2+) | MMAE | 0.02 - 0.2 | [2] |
| Maleimide-based | BT-474 (HER2+) | MMAE | Consistent with 0.02 - 0.2 nM range | [2] |
Note: Lower IC50 values indicate higher potency. The data presented are from a study comparing a novel maleamic methyl ester-based linker to traditional maleimide-based ADCs, showing comparable in vitro cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers. Below are representative protocols for key experiments.
Protocol 1: ADC Conjugation via Reduced Cysteines with a Maleimide Linker
Objective: To conjugate a maleimide-functionalized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Dithiothreitol (DTT)
-
Maleimide-activated drug-linker
-
Phosphate-buffered saline (PBS)
-
EDTA
-
Organic solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS with EDTA.
-
Add a 10-20 fold molar excess of DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove excess DTT using a desalting column equilibrated with PBS containing EDTA.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in an organic solvent like DMSO to a concentration of 10 mM.
-
Add the drug-linker solution to the reduced antibody at a slight molar excess. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unconjugated drug-linker and other impurities.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical method for quantifying intact ADC (e.g., ELISA, HIC-HPLC, LC-MS)
Procedure:
-
Incubation:
-
Incubate the ADC at a final concentration of, for example, 100 µg/mL in the plasma of the desired species.
-
Maintain the incubation at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
-
Analysis:
-
Analyze the samples to determine the percentage of intact ADC remaining at each time point. This can be achieved by measuring the average DAR or by quantifying the amount of ADC with the payload still attached.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of the ADC on target cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
ADC, control antibody, and free drug
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a period of 72-120 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.
Payload Mechanism of Action
A variety of cytotoxic payloads can be used with both this compound and maleimide linkers. The choice of payload depends on factors such as the target antigen, tumor type, and desired mechanism of action.
Caption: Mechanisms of action for common ADC payloads.
Experimental Workflow for Linker Comparison
A structured workflow is essential for the systematic comparison of different linker technologies.
Caption: Workflow for comparing ADC linker technologies.
Conclusion
The choice between an this compound and a maleimide-based linker for an ADC is a nuanced decision that depends on the specific therapeutic goals. This compound offers the advantage of a cleavable disulfide bond for targeted intracellular drug release and the benefits of PEGylation for improved pharmacokinetics. While traditional maleimide linkers have been workhorses in the ADC field, their potential for instability in plasma has led to the development of next-generation maleimide technologies with enhanced stability.
Ultimately, the optimal linker choice must be determined empirically through rigorous in vitro and in vivo testing. By carefully considering the factors of stability, payload release mechanism, and the overall therapeutic index, researchers can design and develop more effective and safer ADCs for the treatment of cancer.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice between cleavable and non-cleavable linkers for antibody-drug conjugates (ADCs), supported by experimental data and detailed methodologies.
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC.[3][4] The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success.[2] This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Introduction to Linker Technology in ADCs
Linkers in ADCs are not merely passive connectors; they are intelligently designed molecules that control the stability of the ADC in circulation and the release of the cytotoxic payload at the target site. The ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor. Broadly, linkers are categorized into two main types: cleavable and non-cleavable.
Cleavable linkers are designed to be labile and release the payload upon encountering specific triggers present in the tumor microenvironment or within the cancer cell. These triggers can include specific enzymes (e.g., cathepsins), acidic pH found in endosomes and lysosomes, or a high concentration of reducing agents like glutathione. This controlled release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.
Non-cleavable linkers , in contrast, are highly stable and do not have a specific cleavage site. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell.
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly influences the performance of an ADC. The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs with these two linker types.
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 ng/mL | |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified | |
| mil40-15 | BT-474 | HER2 | Non-cleavable (Cys-linker) | MMAE | ~1 x 10⁻¹¹ M | |
| mil40-15 | MCF-7 (Bystander, HER2-negative) | HER2 | Non-cleavable (Cys-linker) | MMAE | ~1 x 10⁻⁹ M |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | |
| C16 Site A-PEG6-C2-Aur3377 conjugate | Non-cleavable | BxPC3 xenograft model | Single dose at 10 mg/kg | Showed significant in vivo efficacy | |
| Trastuzumab-exo-EVC-exatecan | Cleavable (Exo-linker) | NCI-N87 gastric cancer model | Not specified | Comparable tumor inhibition to T-DXd |
Plasma Stability
The stability of an ADC linker is often quantified by its half-life (t₁/₂) in plasma.
| Linker Type | Sub-type | Payload | Plasma Half-life (t₁/₂) | Reference |
| Cleavable | Val-Cit-PABC | MMAE | In human plasma: 230 days; In mouse plasma: 80 hours | |
| Cleavable | Phe-Lys-PABC | MMAE | In human plasma: 30 days; In mouse plasma: 12.5 hours | |
| Cleavable | Hydrazone | Doxorubicin | ~2-3 days | |
| Non-cleavable | Thioether (e.g., SMCC) | DM1 | Generally high plasma stability |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of payload release for cleavable and non-cleavable linkers lead to different intracellular fates and downstream signaling events.
Cleavable Linker Mechanism
ADCs with cleavable linkers can release their payload in various cellular compartments or even in the tumor microenvironment. For instance, enzyme-cleavable linkers like valine-citrulline (vc) are cleaved by lysosomal proteases such as Cathepsin B. The released, unmodified payload (e.g., MMAE) can then diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.
References
Stability Showdown: Disulfide vs. Peptide Linkers for In Vivo Drug Delivery
A Comparative Guide for Researchers in Drug Development
The stability of the linker connecting a therapeutic payload to its targeting moiety, such as in an antibody-drug conjugate (ADC), is a critical determinant of the agent's therapeutic index. An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while ensuring efficient cleavage and drug liberation at the target site.[1][2] This guide provides an objective, data-supported comparison of two of the most prevalent classes of cleavable linkers—disulfide and peptide linkers—to inform rational ADC design and development.
Mechanisms of In Vivo Cleavage: A Tale of Two Environments
The fundamental difference between disulfide and peptide linkers lies in their distinct cleavage mechanisms, which are triggered by vastly different physiological environments.
-
Disulfide Linkers: These linkers leverage the significant redox potential gradient between the extracellular space and the intracellular environment.[3] The bloodstream is a relatively oxidizing environment, which keeps the disulfide bond intact. However, upon internalization into a target cell, the linker is exposed to a high concentration of reducing agents, most notably glutathione (GSH), which is up to 1000-fold more concentrated inside the cell than in plasma.[4][5] This reducing environment rapidly cleaves the disulfide bond, releasing the payload. The stability of disulfide linkers can be finely tuned; introducing steric hindrance, such as methyl groups adjacent to the disulfide bond, can significantly increase their stability and half-life in circulation.
-
Peptide Linkers: These linkers are designed to be substrates for specific enzymes, primarily proteases like cathepsin B, that are highly active within the lysosomal compartments of cells. After an ADC binds to its target antigen and is internalized, it is trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome lead to the enzymatic cleavage of the peptide sequence, liberating the drug. While generally stable, some peptide sequences can be susceptible to premature cleavage by extracellular proteases, which can be a liability.
Caption: In vivo cleavage pathways for disulfide and peptide linkers.
Quantitative Comparison of In Vivo Stability
Direct, head-to-head comparisons of linker stability in vivo are challenging as stability is influenced by the antibody, payload, conjugation site, and animal model. However, data from various studies provide valuable benchmarks for comparing linker classes. Stability is often measured by the change in the average drug-to-antibody ratio (DAR) over time in plasma; a slower decrease in DAR indicates higher stability.
| Linker Type & Example | System / Study Context | Key Stability Finding | Reference |
| Disulfide Linker | Anti-CD22 ADC with self-immolative disulfide linker vs. peptide linker | Exhibited a higher Maximum Tolerated Dose (MTD) in vivo (10 mg/kg vs. 2.5 mg/kg), suggesting superior stability and lower off-target toxicity. | |
| Disulfide Linker | Maytansinoid conjugate with a sterically hindered disulfide (SPDB-DM4) | The drug deconjugation half-life in circulation was approximately 9 days. | |
| Peptide Linker | Trastuzumab Deruxtecan (T-DXd) with GGFG peptide linker | DAR decreased by approximately 50% within 7 days in a rat pharmacokinetic study. | |
| Peptide Linker | Valine-Citrulline (Val-Cit) vs. Hydrazone Linker | The Val-Cit linker was found to be over 100 times more stable than the hydrazone linker in human plasma. | |
| Peptide Linker | Val-Cit linker vs. a novel "Exolinker" platform | The Exolinker ADC demonstrated significantly greater DAR retention over 7 days compared to a GGFG-linker ADC, indicating enhanced stability. |
Impact on Therapeutic Window
The choice of linker has profound implications for an ADC's therapeutic window—the dose range that maximizes efficacy while minimizing toxicity.
-
High Stability Linkers (e.g., Hindered Disulfide, Optimized Peptides): A stable linker ensures that the majority of the ADC remains intact until it reaches the target cell. This minimizes the release of free payload into circulation, thereby reducing the potential for off-target toxicities in healthy tissues like the liver and bone marrow. This leads to a wider therapeutic window, allowing for higher, more effective doses to be administered safely.
-
Lower Stability Linkers: Linkers that are susceptible to cleavage in the bloodstream release the cytotoxic payload systemically. This not only reduces the amount of drug delivered to the tumor, potentially compromising efficacy, but also significantly increases the risk of dose-limiting toxicities in healthy, rapidly dividing cells. The result is a narrow therapeutic window.
Caption: Linker stability directly impacts the therapeutic window.
Experimental Protocols
Assessing the in vivo stability of an ADC is a critical step in preclinical development. The primary method involves pharmacokinetic (PK) studies in animal models to measure the rate of drug deconjugation in circulation.
Protocol: In Vivo ADC Stability Assessment in a Mouse Model
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC by measuring the concentration of total antibody and intact ADC (by assessing average DAR) over time in plasma.
Materials:
-
Test ADC (disulfide-linked or peptide-linked)
-
Female BALB/c or SCID mice (6-8 weeks old)
-
Sterile PBS (for dosing formulation)
-
K2EDTA tubes for blood collection
-
Affinity capture reagents (e.g., biotinylated anti-human IgG or target antigen)
-
Streptavidin-coated magnetic beads
-
Digestion enzymes (e.g., IdeS) and reducing agents (e.g., DTT) for LC-MS analysis
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Acclimate animals for at least 3 days prior to the study.
-
Formulate the ADC in sterile PBS to the desired concentration.
-
Administer a single intravenous (IV) dose of the ADC (typically 1-10 mg/kg) to a cohort of mice (n=3-5 per time point).
-
-
Blood Sample Collection:
-
Collect blood samples (~50-100 µL) via retro-orbital or tail vein sampling at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days).
-
Collect samples into K2EDTA-coated tubes and immediately place them on ice.
-
Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis by Affinity Capture LC-MS:
-
Immuno-capture: Incubate plasma samples with an affinity capture reagent (e.g., biotinylated anti-human Fc antibody) immobilized on streptavidin magnetic beads to isolate the ADC and total antibody from plasma proteins.
-
Elution & Deglycosylation: Wash the beads to remove non-specific proteins. Elute the captured antibody species and treat with an enzyme like PNGase F to remove glycosylation, which simplifies mass spectrometry analysis.
-
LC-MS Analysis: Analyze the purified, deglycosylated ADC using a high-resolution mass spectrometer (e.g., Q-TOF). The resulting spectrum will show peaks corresponding to the antibody fragments (e.g., light chain, heavy chain) with different numbers of attached drug-linkers.
-
DAR Calculation: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species. Calculate the average DAR for each sample at each time point.
-
-
Data Interpretation:
-
Plot the average DAR as a function of time.
-
A stable linker will show a minimal decrease in DAR over the course of the study, whereas an unstable linker will show a rapid decline.
-
Separately, quantify the total antibody concentration (using ELISA or a similar method) to understand the clearance of the antibody backbone itself.
-
Caption: Experimental workflow for in vivo ADC stability assessment.
Conclusion
Both disulfide and peptide linkers are powerful tools in the design of targeted therapeutics. The choice between them is not a matter of inherent superiority but of strategic selection based on the therapeutic context.
-
Disulfide linkers offer the significant advantage of tunability through steric hindrance, allowing for the rational design of highly stable ADCs. Recent developments in self-immolative disulfide linkers have demonstrated excellent in vivo stability and favorable safety profiles, making them a compelling choice for payloads where minimal off-target release is paramount.
-
Peptide linkers , particularly the well-established Val-Cit motif, have a long track record of clinical success. They are highly effective when lysosomal trafficking is efficient. However, developers must carefully screen peptide sequences to avoid potential liabilities from cleavage by extracellular proteases.
Ultimately, the optimal linker design must balance stability in circulation with efficient payload release in the tumor. Rigorous preclinical evaluation using the methodologies described here is essential to select the linker that will achieve the widest possible therapeutic window for a given ADC candidate.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the Efficacy of Amino-SS-PEG12-acid Linked ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on the careful selection of each component: the antibody, the cytotoxic payload, and the linker. The linker, in particular, plays a pivotal role in the therapeutic success of an ADC, dictating its stability in circulation, the mechanism of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of the performance of ADCs featuring the Amino-SS-PEG12-acid linker against other common linker technologies, supported by experimental data.
The this compound linker is a cleavable linker that incorporates two key features: a disulfide bond and a 12-unit polyethylene glycol (PEG) spacer. The disulfide bond is designed to be selectively cleaved in the reducing environment of the tumor cell, which has a significantly higher concentration of glutathione than the bloodstream. This targeted release mechanism aims to minimize off-target toxicity. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its in vivo performance.
Comparative Performance of ADC Linkers
The choice of linker technology significantly impacts the in vitro and in vivo performance of an ADC. This section provides a comparative overview of the this compound linker against two widely used alternatives: a protease-cleavable linker (Valine-Citrulline-PABC) and a non-cleavable linker (SMCC).
In Vitro Cytotoxicity
The potency of an ADC is typically assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Key Observations |
| This compound | MMAE | HER2+ (SK-BR-3) | Data not available in searched results | Expected to show high potency in antigen-positive cells due to efficient intracellular payload release. |
| Val-Cit-PABC (Protease-Cleavable) | MMAE | HER2+ (NCI-N87) | ~15 | Demonstrates potent cytotoxicity due to enzymatic cleavage in the lysosome.[1] |
| SMCC (Non-Cleavable) | DM1 | HER2+ (KPL-4) | ~30 | Generally exhibits slightly lower potency in vitro compared to cleavable linkers as it relies on antibody degradation for payload release.[1] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted in immunodeficient mice. Tumor growth inhibition (TGI) is a key metric for assessing efficacy.
| Linker Type | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Key Observations |
| This compound | DM1 | CD22+ (Ramos) | 3 mg/kg | Data not available in searched results | The PEG component is expected to improve pharmacokinetics and tumor accumulation, potentially leading to enhanced in vivo efficacy. |
| Val-Cit-PABC (Protease-Cleavable) | PBD | Non-Hodgkin Lymphoma | 1 mg/kg | Significant tumor regression | Shows potent anti-tumor activity at well-tolerated doses.[1] |
| SMCC (Non-Cleavable) | DM1 | HER2+ (NCI-N87) | 15 mg/kg | ~60% TGI | Effective in vivo, though may require higher doses compared to some cleavable linker ADCs to achieve similar efficacy.[1] |
Bystander Killing Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for treating heterogeneous tumors.
| Linker Type | Payload Permeability | Bystander Effect |
| This compound (Cleavable) | High (for payloads like MMAE) | Expected to be significant |
| Val-Cit-PABC (Cleavable) | High (for payloads like MMAE) | Significant |
| SMCC (Non-Cleavable) | Low (payload-amino acid metabolite) | Minimal to none |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of an ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Plate target cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in a complete culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates. As a control, seed the labeled antigen-negative cells alone.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to the monoculture. A significant decrease in viability in the co-culture indicates a bystander effect.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, unconjugated antibody, ADC). Administer the treatments intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacodynamic Analysis: Tumors can be excised for further analysis of target engagement and downstream signaling effects.
Visualizing ADC Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC efficacy.
References
A Researcher's Guide to In Vitro Validation of Disulfide Linker Cleavage
The strategic cleavage of disulfide linkers, particularly in antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety.[][2] Releasing a cytotoxic payload in the highly reductive intracellular environment of a target cell, while maintaining stability in circulation, is the central goal.[][3] This guide provides a comparative overview of common in vitro assays used to validate and quantify the cleavage of these vital linkers, offering researchers the data and protocols needed to select the most appropriate method for their work.
The primary mechanism for disulfide linker cleavage relies on the significant concentration gradient of reducing agents, like glutathione (GSH), between the extracellular space (approx. 5 µM in blood) and the intracellular cytoplasm (1-10 mM).[] This differential environment allows for selective bond reduction and payload release inside the target cell. Validating this process in vitro is a crucial step in ADC development.
Comparative Analysis of Key Assays
The selection of an appropriate assay depends on several factors, including the need for specificity, desired sensitivity, sample throughput, and available equipment. The following table summarizes the key performance characteristics of the most widely used methods.
| Parameter | Ellman's Assay (DTNB) | LC-MS/MS | Fluorescence-Based Assay (FRET) |
| Principle | Colorimetric quantification of free thiol groups produced upon disulfide reduction. | Separation and mass-based identification and quantification of cleaved and uncleaved species. | Measures Förster Resonance Energy Transfer changes upon cleavage of a linker connecting a donor-acceptor pair. |
| Specificity | Measures total free thiols; does not distinguish between different thiol-containing species or specific cleavage sites. | High; can identify and quantify the specific released payload and antibody fragments. | High; specific to the engineered FRET-labeled molecule. |
| Sensitivity | Micromolar (µM) range. | Picomolar (pM) to femtomolar (fM) range. | High, dependent on the quantum yield of the fluorophores. |
| Throughput | High; well-suited for 96-well plate formats. | Lower; limited by chromatography run times. | High; suitable for plate-based readers. |
| Quantitative | Yes, with a standard curve. | Yes, provides precise quantification and structural information. | Yes, quantifies the rate and extent of cleavage. |
| Application | Monitoring overall reduction/oxidation reactions, quantifying total free thiols. | Definitive identification of cleavage products, disulfide bond mapping, analysis of complex mixtures. | Real-time kinetic analysis of linker cleavage in live cells or complex media. |
| Complexity | Simple and rapid. | Complex instrumentation and data analysis required. | Requires synthesis of a specific FRET-labeled conjugate. |
Ellman's Assay (DTNB Method)
The Ellman's assay is a rapid and straightforward spectrophotometric method for quantifying free sulfhydryl (thiol) groups. It is widely used for monitoring the progress of disulfide bond reduction.
Principle of Reaction
The assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB, which reacts with a free thiol group. This reaction cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which ionizes to a dianion in water at neutral and alkaline pH. This TNB²⁻ product has a distinct yellow color, with a strong absorbance peak at 412 nm. The amount of TNB²⁻ generated is directly proportional to the amount of free thiols in the sample.
Figure 1. Principle of Ellman's Assay for thiol quantification.
Experimental Protocol
This protocol outlines the steps for quantifying free sulfhydryl groups generated from disulfide linker cleavage.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
-
Standard Preparation: Prepare a 1.5 mM stock solution of a known thiol, such as L-cysteine, in the Reaction Buffer. Create a serial dilution to generate a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Assay Procedure:
-
To initiate cleavage, incubate the disulfide-linked molecule (e.g., ADC) with a reducing agent (e.g., 10 mM GSH) in the reaction buffer.
-
At desired time points, take an aliquot of the reaction mixture.
-
In a 96-well plate, add 50 µL of the DTNB solution to 250 µL of each standard and sample.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance of each well at 412 nm using a spectrophotometer.
-
Subtract the absorbance of the blank (0 mM standard) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the experimental samples by interpolating their absorbance values on the standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the highest level of specificity and sensitivity for analyzing disulfide linker cleavage. It allows for the direct identification and quantification of the released payload, the remaining antibody, and any other cleavage products.
Principle of Analysis
The workflow involves separating the complex mixture of molecules from the cleavage reaction using liquid chromatography (LC), typically reverse-phase or size-exclusion chromatography. The separated components then enter a mass spectrometer (MS), which ionizes the molecules and measures their mass-to-charge ratio. This allows for the unambiguous identification of each species based on its precise mass.
Figure 2. General workflow for LC-MS-based cleavage analysis.
Experimental Protocol
This protocol provides a general "bottom-up" approach for analyzing linker cleavage.
-
Sample Preparation:
-
Incubate the ADC sample in a buffer with a reducing agent (e.g., glutathione, DTT) for a specified time course.
-
Stop the reaction at various time points, often by adding an alkylating agent like N-ethylmaleimide (NEM) to cap any free thiols and prevent re-oxidation or scrambling.
-
For detailed mapping, the protein may be denatured and digested with a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC system, often a reverse-phase column, to separate the released payload from the larger antibody fragments.
-
The eluent is directed into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
The mass spectrometer is operated to acquire data, identifying molecules based on their exact mass. Tandem MS (MS/MS) can be used to fragment ions for further structural confirmation of the payload and peptide fragments.
-
-
Data Analysis:
-
Process the raw data using specialized software.
-
Identify the expected masses of the cleaved payload, the modified antibody (light and heavy chains), and any uncleaved ADC.
-
Quantify the relative abundance of each species by integrating the area under the curve for their respective chromatographic peaks. This allows for the calculation of the percentage of linker cleavage over time.
-
Fluorescence-Based Assays (FRET)
Fluorescence-based methods, particularly those using Förster Resonance Energy Transfer (FRET), offer a powerful way to monitor cleavage in real-time.
Principle of FRET Assay
This technique requires synthesizing a custom molecule where a FRET donor and acceptor fluorophore pair are held in close proximity by the disulfide linker. When the molecule is intact, exciting the donor fluorophore results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Upon cleavage of the disulfide linker, the donor and acceptor separate. Now, exciting the donor results in its own characteristic fluorescence, and the acceptor's emission signal disappears. The change in the ratio of donor-to-acceptor emission provides a direct measure of cleavage.
Figure 3. Principle of a FRET-based disulfide cleavage assay.
Experimental Protocol
-
Reagent Preparation:
-
Synthesize and purify the FRET-labeled conjugate containing the disulfide linker flanked by a suitable donor/acceptor pair (e.g., BODIPY FL and rhodamine).
-
Prepare reaction buffers containing varying concentrations of a reducing agent (e.g., GSH).
-
-
Assay Procedure:
-
Add the FRET-labeled conjugate to wells of a microplate.
-
Initiate the cleavage reaction by adding the reducing agent.
-
Monitor the fluorescence in real-time using a plate reader capable of measuring two emission wavelengths simultaneously.
-
Excite the donor (e.g., at 488 nm) and measure the emission from both the donor (e.g., 530 nm) and the acceptor (e.g., 595 nm).
-
-
Data Analysis:
-
Calculate the ratio of acceptor-to-donor fluorescence intensity at each time point.
-
A decrease in this ratio over time indicates cleavage of the disulfide linker.
-
The kinetics of cleavage can be determined by plotting the fluorescence ratio against time. The half-time of cleavage can be calculated from this data.
-
Conclusion
The validation of disulfide linker cleavage is a non-negotiable step in the development of targeted therapeutics like ADCs. For high-throughput screening and general progress monitoring, the Ellman's assay offers a simple, cost-effective solution. For definitive, high-resolution analysis that provides structural confirmation and precise quantification of all products, LC-MS is the gold standard. Finally, for dynamic, real-time kinetic studies, particularly within complex biological media or live cells, FRET-based assays provide unparalleled insight into the rate and extent of payload release. By selecting the appropriate assay based on the specific experimental question, researchers can effectively characterize linker stability and cleavage, paving the way for the design of safer and more effective drugs.
References
A Comparative Guide to the Pharmacokinetics of PEGylated Linkers
For researchers and drug development professionals, optimizing the pharmacokinetic (PK) profile of a therapeutic agent is paramount to achieving clinical success. Polyethylene glycol (PEG) linkers are widely employed to enhance the properties of drugs, particularly biologics and antibody-drug conjugates (ADCs), by improving solubility, stability, and circulation half-life.[1][2] The choice of the PEG linker, however, is not trivial; its length, chemical structure, and stability can dramatically alter the in vivo behavior of the conjugated molecule.[3][]
This guide provides an objective comparison of different PEGylated linkers, supported by experimental data, to aid in the selection of an optimal linker design for specific therapeutic applications. We will delve into how linker length, configuration (linear vs. pendant), and chemistry (cleavable vs. non-cleavable) influence key pharmacokinetic parameters.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, comparing the pharmacokinetic performance of molecules conjugated with different PEG linkers.
Table 1: Impact of PEG Linker Length on Pharmacokinetic Parameters
Increasing the length or molecular weight (MW) of the PEG linker generally increases the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs circulation time.[5]
| Molecule Type | PEG Linker Length / MW | Key Pharmacokinetic Finding | Reference(s) |
| Affibody-Drug Conjugate | None (Control) | Baseline half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to the non-PEGylated control. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to the non-PEGylated control. | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) and circulation time increased with increasing PEG molecular weight. | |
| Polyacridine Peptide DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life compared to shorter PEGs (2-20 kDa). | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart, suggesting an exception for certain molecules and linker lengths. |
Table 2: Influence of PEG Linker Configuration (Linear vs. Pendant) on Pharmacokinetics
The spatial arrangement of the PEG chain relative to the drug and antibody can significantly impact stability and PK. Pendant or branched linkers are thought to more effectively mask the hydrophobicity of the payload.
| Conjugate Type | Linker Configuration | Key Pharmacokinetic Finding | Reference(s) |
| Antibody-Drug Conjugate (ADC) | Linear 24-unit PEG | Exhibited faster clearance rates compared to the pendant format. | |
| Antibody-Drug Conjugate (ADC) | Pendant (branched) with two 12-unit PEG chains | Showed slower clearance rates, improved stability, and better overall pharmacokinetic profiles. | |
| Trastuzumab-glucuronide-MMAE ADC | Branched PEG (12 units) | Demonstrated improved pharmacokinetics and in vivo efficacy compared to ADCs with a linear spacer PEG configuration. |
Table 3: Comparison of Expected Pharmacokinetic Outcomes for Cleavable vs. Non-Cleavable Linkers
The chemical stability of the linker dictates the drug-release mechanism and profoundly affects the PK of both the intact conjugate and the released payload.
| Linker Type | Linker Chemistry | Primary Release Mechanism | Expected Impact on Pharmacokinetics | Reference(s) |
| Cleavable | Disulfide, Hydrazone, Peptide | Cleavage by specific stimuli (e.g., glutathione, low pH, lysosomal enzymes). | PK is complex; reflects the stability of the linker in circulation. Premature cleavage can lead to faster clearance of the payload. The primary goal is payload release at the target site. | |
| Non-Cleavable | Thioether (e.g., via SMCC) | Relies on the degradation of the parent antibody within the lysosome to release the payload. | The conjugate is highly stable, leading to a longer circulation half-life of the intact ADC. The PK profile is primarily driven by the antibody. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below is a representative protocol for a key in vivo pharmacokinetics study.
Protocol: In Vivo Pharmacokinetic Study of a PEGylated Antibody
-
Objective: To determine the key pharmacokinetic parameters (t½, AUC, CL, Vd) of a PEGylated antibody following intravenous administration in a relevant animal model.
-
Materials & Subjects:
-
Test Subjects: Healthy, male Sprague Dawley rats (8-10 weeks old, n=3-5 per group). Animals are acclimatized for at least one week prior to the study.
-
Test Article: PEGylated antibody, formulated in a sterile buffer (e.g., PBS, pH 7.4).
-
Administration & Sampling Equipment: Syringes, intravenous catheters, blood collection tubes (e.g., K2-EDTA tubes), centrifuge.
-
-
Methodology:
-
Dosing: The PEGylated antibody is administered as a single bolus dose (e.g., 5 mg/kg) via the lateral tail vein.
-
Blood Sampling: Blood samples (~150 µL) are collected from a cannulated vessel (e.g., jugular vein) at specific time points: pre-dose (0), and 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr post-administration.
-
Sample Processing: Blood samples are immediately placed on ice and then centrifuged (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalysis (Quantification of the PEGylated Antibody):
-
Method: An enzyme-linked immunosorbent assay (ELISA) is commonly used. Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) can be employed for more specific quantification.
-
ELISA Procedure (Example):
-
96-well plates are coated with the target antigen recognized by the antibody.
-
Plates are blocked to prevent non-specific binding.
-
Plasma samples (and a standard curve of known concentrations) are added to the wells.
-
After incubation and washing, a detection antibody (e.g., anti-human IgG-HRP) is added.
-
A substrate (e.g., TMB) is added, and the colorimetric reaction is stopped.
-
The absorbance is read using a plate reader, and the concentration in the samples is interpolated from the standard curve.
-
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin).
-
A non-compartmental analysis (NCA) is performed to calculate key parameters, including:
-
Area Under the Curve (AUC): Total drug exposure over time.
-
Half-life (t½): Time required for the plasma concentration to decrease by half.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): Apparent volume into which the drug distributes.
-
-
Visualizations: Workflows and Relationships
Experimental Workflow for a Pharmacokinetic Study
Structural Comparison of Different PEG Linker Types
Impact of Linker Properties on Pharmacokinetics
References
Validating Target Specificity of Amino-SS-PEG12-acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the target specificity of antibody-drug conjugates (ADCs) is paramount to achieving therapeutic efficacy while minimizing off-target toxicity. The choice of linker connecting the antibody to the cytotoxic payload plays a critical role in this delicate balance. This guide provides a comprehensive comparison of Amino-SS-PEG12-acid, a cleavable linker, with other common linker technologies. We present supporting experimental data, detailed protocols for validation assays, and visual workflows to aid in the rational design and evaluation of next-generation ADCs.
Understanding this compound
This compound is a bifunctional linker featuring a disulfide bond, a 12-unit polyethylene glycol (PEG) spacer, a terminal amine group, and a terminal carboxylic acid group.[1][2][] This design offers several key advantages:
-
Cleavable Disulfide Bond: The disulfide (-S-S-) bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, where the concentration of glutathione (GSH) is significantly higher.[4] This differential stability is designed to ensure that the cytotoxic payload is released preferentially inside the target cancer cells.
-
Hydrophilic PEG Spacer: The polyethylene glycol chain enhances the solubility and pharmacokinetic properties of the ADC.[5]
-
Versatile Conjugation Chemistry: The terminal amine and carboxylic acid groups allow for flexible conjugation to a wide range of payloads and antibodies, respectively.
Comparison of Linker Technologies
The performance of an ADC is profoundly influenced by the nature of its linker. Here, we compare disulfide linkers, such as this compound, with other prevalent linker classes: peptide-based cleavable linkers and non-cleavable linkers.
Quantitative Performance Data
The following table summarizes key performance metrics for different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.
| Linker Type | Example | Cleavage Mechanism | Plasma Stability (Half-life) | In Vitro Potency (IC50) | Key Advantages | Key Disadvantages |
| Disulfide | This compound | Reduction by intracellular glutathione | Variable, can be improved by steric hindrance (e.g., >50% drug attached after 7 days in vivo) | Payload-dependent, can be in the pM to nM range | Good intracellular release, potential for bystander effect. | Susceptible to premature cleavage in plasma, which can lead to off-target toxicity. |
| Peptide | Valine-Citrulline (Val-Cit) | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | High (e.g., t1/2 > 200 hours in human plasma) | Payload-dependent, often highly potent (e.g., 8.8 pM - 14.3 pM) | High plasma stability, specific cleavage in target cells. | Efficacy dependent on protease expression levels in the tumor. |
| Non-cleavable | Thioether (e.g., SMCC) | Antibody degradation in the lysosome | Very high (e.g., t1/2 of 9.9 - 10.4 days) | Generally less potent than cleavable linker ADCs. | Excellent plasma stability, lower risk of off-target toxicity. | Limited or no bystander effect, active metabolite may have reduced cell permeability. |
Experimental Protocols for Validating Target Specificity
A rigorous evaluation of ADC performance requires a panel of in vitro and in vivo assays. Below are detailed protocols for key experiments to validate the target specificity of conjugates utilizing this compound.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Principle:
Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC construct, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS) or XTT labeling mixture
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the treatments to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight.
-
XTT: Add the XTT labeling mixture and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value. A significantly lower IC50 for Ag+ cells compared to Ag- cells indicates target-specific cytotoxicity.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Principle:
The ADC is incubated in plasma, and at various time points, the amount of intact ADC and released payload is quantified using methods like ELISA and LC-MS.
Materials:
-
ADC construct
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
ELISA plates and reagents
-
LC-MS system
Protocol:
-
Incubation: Incubate the ADC at a known concentration in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification of Intact ADC: Use an ELISA to capture the antibody and detect the payload, thus quantifying the amount of intact ADC.
-
Quantification of Released Payload: Use LC-MS to measure the concentration of the free payload in the plasma.
-
Data Analysis: Plot the percentage of intact ADC and released payload over time to determine the stability profile and half-life of the ADC in plasma.
Bystander Killing Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Principle:
A co-culture of Ag+ and Ag- cells (distinguishable by a fluorescent marker) is treated with the ADC. The viability of the Ag- cells is then measured.
Materials:
-
Ag+ cells
-
Ag- cells engineered to express a fluorescent protein (e.g., GFP)
-
ADC construct
-
96-well plates
-
Fluorescence microscope or plate reader
Protocol:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate and incubate overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: A decrease in the viability of the Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentrations indicates a bystander effect.
Off-Target Cytotoxicity Assay
This assay evaluates the toxicity of the prematurely released payload on non-target cells.
Principle:
The ADC is pre-incubated under conditions that may promote linker cleavage (e.g., with reducing agents or specific enzymes). This "conditioned" ADC is then added to antigen-negative cells to assess cytotoxicity.
Materials:
-
ADC construct
-
Reducing agent (e.g., dithiothreitol - DTT) or relevant enzyme
-
Antigen-negative cell line
-
MTT/XTT assay reagents
-
96-well plates
Protocol:
-
ADC Pre-incubation: Incubate the ADC with and without a reducing agent or enzyme in a cell-free system for a defined period.
-
Treatment of Non-Target Cells: Add the pre-incubated ADC solutions to wells containing antigen-negative cells.
-
Cytotoxicity Assessment: Perform a standard MTT or XTT assay as described in Protocol 1.
-
Data Analysis: Compare the cytotoxicity of the ADC pre-incubated with the cleavage-inducing agent to that of the untreated ADC. Increased toxicity in the pre-treated group suggests potential off-target effects due to premature payload release.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Experimental workflow for validating target specificity.
Caption: Payload release mechanism for disulfide-linked ADCs.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amino-SS-PEG12-acid Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and safety of the resulting conjugate. Amino-SS-PEG12-acid is a popular heterobifunctional linker featuring a cleavable disulfide bond and a hydrophilic 12-unit polyethylene glycol (PEG) spacer. This guide provides an objective comparison of this compound with commercially available alternatives, supported by representative experimental data and detailed protocols to inform the selection process for applications such as antibody-drug conjugate (ADC) development.
The ideal cleavable linker for bioconjugation should exhibit high stability in systemic circulation to prevent premature payload release and subsequent off-target toxicity, while also allowing for efficient cleavage and payload delivery within the target cell.[][2] Disulfide linkers are designed to exploit the significant difference in redox potential between the oxidizing extracellular environment and the reducing intracellular environment, where high concentrations of glutathione (GSH) facilitate the cleavage of the disulfide bond.[][3]
Alternatives to this compound
Several alternatives to this compound are available, primarily differing in their reactive groups for conjugation and the length of the PEG spacer. These alternatives also feature a cleavable disulfide bond, making them suitable for similar applications. Key alternatives include:
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) based linkers: These linkers, such as SPDP-PEGn-NHS ester , utilize an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on proteins) and a pyridyldithiol group that can react with sulfhydryl groups to form a disulfide bond.[]
-
Maleimide based linkers: Linkers like Maleimide-PEGn-SS-NHS ester also employ an NHS ester for amine coupling but feature a maleimide group for highly specific reaction with sulfhydryl groups (e.g., cysteine residues). The disulfide bond is incorporated within the linker backbone.
The length of the PEG spacer (indicated by 'n' in the linker name) is another crucial variable, influencing the solubility, stability, and steric hindrance of the final conjugate.
Performance Comparison of Disulfide-Based PEG Linkers
The selection of a suitable linker is often guided by a balance between plasma stability and the rate of intracellular cleavage. The following table summarizes representative performance data for different classes of disulfide linkers. It is important to note that these values can vary depending on the specific antibody, payload, and conjugation site.
| Linker Class | Representative Linker Example | Plasma Half-life (t½) in Human Plasma (hours) | Cleavage Half-life (t½) with 5 mM GSH (minutes) | Key Features |
| Unhindered Disulfide | SPDP-like | 20 - 50 | < 10 | Rapid cleavage kinetics, which may lead to lower plasma stability. |
| Sterically Hindered Disulfide | N/A | > 100 | 30 - 120 | Enhanced plasma stability due to steric hindrance around the disulfide bond, resulting in a slower cleavage rate. |
| PEGylated Disulfide | This compound, SPDP-PEGn-NHS, Maleimide-PEGn-SS-NHS | > 50 (estimated) | < 15 (estimated) | Improved aqueous solubility and potentially enhanced stability due to the shielding effect of the PEG chain, while maintaining rapid cleavage. |
Visualizing the Bioconjugation and Cleavage Processes
To better understand the experimental workflows and mechanisms involved, the following diagrams illustrate key processes in bioconjugation with cleavable disulfide linkers.
Caption: Experimental workflow for ADC development with a disulfide linker.
Caption: Mechanism of intracellular disulfide linker cleavage by glutathione.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of linker performance. Below are protocols for key experiments.
Protocol 1: Bioconjugation via NHS Ester Chemistry
This protocol describes the conjugation of a linker containing an NHS ester to the primary amines of an antibody.
Materials:
-
Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS).
-
Amine-reactive linker (e.g., SPDP-PEG-NHS ester) dissolved in a dry, aprotic solvent (e.g., DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Buffer Exchange: Ensure the mAb is in the appropriate reaction buffer at a concentration of 2-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of the NHS ester linker in DMSO immediately before use.
-
Conjugation Reaction: Add a calculated molar excess of the linker solution to the mAb solution with gentle mixing. A typical starting molar ratio is 8:1 to 15:1 (linker:mAb).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess linker and byproducts.
Protocol 2: Bioconjugation via Maleimide Chemistry
This protocol is for the site-specific conjugation of a maleimide-containing linker to the sulfhydryl groups of a reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in PBS.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-containing linker dissolved in DMSO.
-
Reaction buffer: PBS with EDTA, pH 6.5-7.5.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction: Add a 10- to 100-fold molar excess of TCEP to the mAb solution and incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
Removal of Reducing Agent: Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of the maleimide-linker solution to the reduced mAb.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the ADC using size-exclusion chromatography to remove unreacted linker.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR of an ADC.
Materials:
-
Purified ADC sample.
-
HIC column.
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Analysis: Inject the sample onto the HIC column. Elute with a gradient from high to low salt concentration.
-
Data Analysis: The different drug-loaded species will separate based on hydrophobicity, with higher DAR species eluting later. Calculate the weighted average DAR based on the peak areas of the different species.
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the amount of released payload over time using LC-MS.
Materials:
-
Purified ADC.
-
Human plasma.
-
Incubator at 37°C.
-
Protein precipitation solution (e.g., acetonitrile with an internal standard).
-
LC-MS system.
Procedure:
-
Incubation: Incubate the ADC in human plasma at a concentration of, for example, 100 µg/mL at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Sample Preparation: Precipitate the plasma proteins by adding the protein precipitation solution. Centrifuge to pellet the proteins.
-
LC-MS Analysis: Analyze the supernatant for the presence of the released payload using a validated LC-MS method.
-
Data Analysis: Quantify the amount of released payload at each time point to determine the stability of the linker.
Conclusion
The selection of an appropriate disulfide-based PEG linker is a critical step in the design of successful bioconjugates. While this compound is a versatile and widely used reagent, alternatives such as SPDP- and maleimide-based linkers offer different reactive functionalities that may be better suited for specific applications. The length of the PEG spacer also plays a significant role in the overall properties of the conjugate. The decision should be based on a careful consideration of the desired conjugation strategy, the specific biomolecule and payload, and the required balance between plasma stability and intracellular cleavage. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these linkers, enabling researchers to make data-driven decisions for the development of optimized biotherapeutics.
References
A Comparative Review of Disulfide-Based Linkers in Clinical-Stage Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of disulfide-based linkers in four clinical-stage antibody-drug conjugates (ADCs). It delves into their clinical trial data, the chemistry of their linkers, and the experimental protocols used to evaluate their performance.
Disulfide-based linkers have been a cornerstone in the development of antibody-drug conjugates, offering a mechanism for conditionally releasing potent cytotoxic payloads within the reductive environment of tumor cells. This approach leverages the significant glutathione concentration gradient between the cytoplasm and the extracellular space. This guide examines the clinical performance and underlying science of four ADCs that have utilized this strategy: Mylotarg™ (gemtuzumab ozogamicin), indatuximab ravtansine (BT-062), anetumab ravtansine (BAY 94-9343), and SAR566658.
Mechanism of Action of Disulfide-Linked ADCs
The fundamental principle behind disulfide-linked ADCs is the selective cleavage of the disulfide bond within the target cancer cell. This process is illustrated in the following workflow:
Comparative Analysis of Clinical-Stage ADCs
The following table summarizes the key characteristics and clinical trial outcomes of four ADCs that have utilized disulfide-based linkers. This data provides a snapshot of their performance in a clinical setting.
| ADC Name | Target Antigen | Payload | Disulfide Linker Chemistry | Indication | Phase | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Adverse Events |
| Mylotarg™ (gemtuzumab ozogamicin) | CD33 | Calicheamicin | Bifunctional 4-(4-acetylphenoxy)butanoic acid linker | Acute Myeloid Leukemia (AML) | Approved | Newly Diagnosed (in combo): EFS HR: 0.56. Relapsed/Refractory: 26% CR[1][2] | Newly Diagnosed (in combo): Median EFS: 17.3 months[1] | Newly Diagnosed (in combo): Not statistically significant[3][4] | Hepatotoxicity (including VOD), hemorrhage, infusion-related reactions |
| Indatuximab Ravtansine (BT-062) | CD138 (Syndecan-1) | DM4 | SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) | Multiple Myeloma | Phase I/IIa | Monotherapy: 14.7% (minor + partial responses). In combo: 71.7% (with lenalidomide/dexamethasone) | Monotherapy: Median: 3 months | Monotherapy: Median: 26.7 months | Diarrhea, fatigue, neutropenia, anemia, thrombocytopenia |
| Anetumab Ravtansine (BAY 94-9343) | Mesothelin | DM4 | SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) | Malignant Pleural Mesothelioma | Phase II | Not superior to vinorelbine | Median: 4.3 months vs 4.5 months for vinorelbine | Median: 9.5 months vs 11.6 months for vinorelbine | Fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy, keratitis/keratopathy |
| SAR566658 | CA6 | DM4 | SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) | Advanced Solid Tumors | Phase I | At 190 mg/m²: 13% (3/23). At 90 mg/m² D1,D8: 13.3% (2/15) | Data not mature | Data not mature | Keratopathy, fatigue, peripheral neuropathy, GI disorders |
Experimental Protocols
The evaluation of disulfide-linked ADCs relies on a series of well-established experimental protocols to determine their stability, potency, and efficacy.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the integrity of the disulfide linker in a milieu mimicking human circulation.
Methodology:
-
The ADC is incubated in human plasma at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
At each time point, aliquots are collected and subjected to analysis.
-
The concentration of the intact ADC is typically measured using an enzyme-linked immunosorbent assay (ELISA).
-
The amount of prematurely released payload can be quantified by liquid chromatography-mass spectrometry (LC-MS).
-
The half-life of the ADC in plasma is then calculated to determine its stability.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Target antigen-positive and -negative cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free payload as controls.
-
After a defined incubation period (typically 72-120 hours), cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures the metabolic activity of living cells.
-
The absorbance is read using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated to quantify the ADC's potency.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells that express the target antigen.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The ADC is administered intravenously at various doses and schedules. Control groups may receive vehicle, unconjugated antibody, or a standard-of-care chemotherapeutic agent.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry, to assess target engagement and payload delivery.
-
The efficacy of the ADC is determined by its ability to inhibit tumor growth or induce tumor regression compared to the control groups.
References
- 1. adcreview.com [adcreview.com]
- 2. Gemtuzumab ozogamicin and novel antibody-drug conjugates in clinical trials for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial | Haematologica [haematologica.org]
A Comparative Guide to PROTAC Linkers: Benchmarking Amino-SS-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
The design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3][4][5]
This guide provides a comprehensive comparison of Amino-SS-PEG12-acid , a cleavable linker, against other common PROTAC linker classes. By presenting objective performance data, detailed experimental protocols, and clear visualizations, this document serves as a critical resource for the rational design and optimization of next-generation protein degraders.
Comparative Analysis of PROTAC Linker Architectures
This compound is a bifunctional linker featuring a 12-unit polyethylene glycol (PEG) chain that enhances aqueous solubility, connected to terminal amine and carboxylic acid groups for versatile conjugation. Its defining feature is an internal disulfide (SS) bond, which classifies it as a cleavable linker. This characteristic provides a distinct mechanism of action compared to non-cleavable linkers.
Key Linker Classes:
-
PEG Linkers: Widely used for their hydrophilicity, which improves the solubility and cell permeability of often large and greasy PROTAC molecules. Their flexibility can facilitate the optimal orientation of the two ends of the PROTAC for efficient ternary complex formation.
-
Alkyl Chains: A common alternative to PEG linkers, providing a more hydrophobic and often more rigid connection. The choice between PEG and alkyl linkers significantly impacts the overall physicochemical properties of the PROTAC.
-
Cleavable Linkers (e.g., this compound): These linkers are designed to be stable in systemic circulation but are broken under specific intracellular conditions. Disulfide bonds, as in this compound, are readily cleaved by the high concentration of glutathione present in the intracellular environment compared to the bloodstream. This intracellular release can create a "bystander effect," where the released payload can affect adjacent target-negative cells, but it also carries a risk of off-target toxicity.
-
Non-Cleavable Linkers: These form a stable connection that is not designed to break. The release of the active components relies on the complete proteolytic degradation of the PROTAC and the target protein within the lysosome. This approach generally offers greater stability and a lower risk of off-target effects.
The following table summarizes the key attributes of these linker types.
| Feature | This compound | Non-Cleavable PEG Linker | Non-Cleavable Alkyl Linker |
| Structure | H₂N-(PEG)n-S-S-(PEG)m-COOH | H₂N-(PEG)n-COOH | H₂N-(CH₂)n-COOH |
| Type | Cleavable, Hydrophilic | Non-Cleavable, Hydrophilic | Non-Cleavable, Hydrophobic |
| Solubility | High | High | Low |
| Cleavage Mechanism | Intracellular reduction of disulfide bond by glutathione. | Not applicable; relies on lysosomal degradation of the entire complex. | Not applicable; relies on lysosomal degradation of the entire complex. |
| Potential Advantages | Controlled intracellular payload release; potential for "bystander effect" in tumors. | High stability, improved pharmacokinetics, lower risk of off-target toxicity. | Synthetically straightforward; can provide conformational rigidity. |
| Potential Disadvantages | Potential for premature cleavage or off-target toxicity. | No bystander effect; efficacy depends entirely on target cell uptake and degradation. | Poor aqueous solubility can hinder formulation and bioavailability. |
Performance Data Comparison
The choice of linker can dramatically impact the degradation efficiency (DC₅₀ and Dₘₐₓ), ternary complex formation, and pharmacokinetic properties of a PROTAC. The table below presents representative, illustrative data for three hypothetical PROTACs targeting the same protein but constructed with different linkers to highlight these effects.
Note: This data is for comparative purposes and actual results will vary based on the specific target, warhead, and E3 ligase ligand used.
| Parameter | PROTAC A (this compound) | PROTAC B (Non-Cleavable PEG12) | PROTAC C (Non-Cleavable Alkyl C12) |
| DC₅₀ (nM) | 15 | 25 | 80 |
| Dₘₐₓ (%) | 95 | 90 | 75 |
| Ternary Complex Cooperativity (α) | 18 | 22 | 5 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 1.5 | 1.2 | 0.4 |
| Aqueous Solubility (µM) | >200 | >200 | 15 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is crucial for understanding and optimizing PROTAC design.
References
Safety Operating Guide
Navigating the Disposal of Amino-SS-PEG12-acid: A Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents like Amino-SS-PEG12-acid are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a cleavable 12-unit polyethylene glycol (PEG) linker commonly used in the synthesis of antibody-drug conjugates (ADCs).
Key Safety and Disposal Parameters
To facilitate a clear understanding of the necessary precautions, the following table summarizes the essential safety and logistical information for handling and disposing of this compound.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat. | To prevent skin and eye contact with the chemical. |
| Handling Location | Well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols.[5] |
| Chemical State for Disposal | Solid or absorbed liquid. | To prevent splashing and aerosolization of the compound. |
| Waste Storage | In a designated, clearly labeled, and sealed hazardous waste container. | To prevent accidental mixing with incompatible chemicals and ensure clear identification. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | To avoid potentially hazardous chemical reactions. |
| Disposal Method | Through an approved institutional Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor. | To ensure compliance with local, state, and federal regulations and to mitigate environmental impact. |
| Empty Containers | Treat as hazardous waste. | Containers may retain product residue and should be disposed of in the same manner as the chemical waste. |
Detailed Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and associated materials.
Step 1: Personal Protective Equipment (PPE) and Handling
-
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct all handling of this compound, whether in solid form or in solution, within a well-ventilated area, preferably inside a chemical fume hood.
Step 2: Waste Collection and Containment
-
Collect all waste this compound, including any contaminated materials such as pipette tips, weighing paper, and absorbent pads, in a designated hazardous waste container.
-
The container must be chemically compatible with the compound and have a secure, tight-fitting lid. For liquid waste, use a container designed for liquids, and consider using plastic over glass to minimize the risk of breakage.
Step 3: Labeling of Hazardous Waste
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the quantity of the waste. Do not use abbreviations or chemical formulas.
-
Include the date of waste generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact information.
Step 4: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Segregate the waste from incompatible materials such as strong acids, bases, and oxidizing agents to prevent accidental reactions.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the accurate chemical name and quantity of the waste as indicated on your hazardous waste label and any accompanying forms.
-
Never dispose of this compound in the regular trash or down the sanitary sewer.
Step 6: Decontamination of Glassware and Surfaces
-
Glassware: Rinse any glassware that has come into contact with this compound with a suitable organic solvent (such as ethanol or acetone) to remove any residual compound. Collect the rinse solvent as hazardous waste. Following the initial rinse, wash the glassware with soap and water.
-
Surfaces: In the event of a spill, use an inert absorbent material to soak up the substance and place it in the hazardous waste container. Thoroughly clean the spill area. Report any significant spills to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Amino-PEG12-alcohol|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Amino-SS-PEG12-acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Amino-SS-PEG12-acid, a cleavable linker molecule frequently utilized in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE, based on safety data for structurally similar compounds and general best practices for handling laboratory chemicals.[1]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from splashes and solid particles.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | To prevent skin contact and contamination.[2][3] |
| Body Protection | A disposable, fluid-resistant gown with long sleeves or a laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk. All procedures should be conducted within a certified chemical fume hood.
Preparation
-
Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Documentation : Have the Safety Data Sheet (SDS) readily accessible for immediate reference.
-
PPE : Don all required personal protective equipment as outlined in the table above.
Handling the Solid Compound
-
Weighing : Use a spatula to carefully transfer the powdered compound to a tared weigh boat or container. Avoid any actions that could generate dust.
-
Container Management : Keep the primary container of this compound tightly sealed when not in use.
Dissolving the Compound
-
Solvent Addition : Slowly add the desired solvent (e.g., water, DMSO, DMF) to the solid to prevent splashing.
-
Mixing : If necessary, use a vortex mixer or sonicator to facilitate dissolution. Ensure the container is securely capped during mixing.
Post-Handling
-
Decontamination : Clean the work area and any equipment used with an appropriate solvent and cleaning agent.
-
PPE Removal : Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care, particularly due to the presence of a disulfide bond which can be cleaved to release thiols, often associated with strong, unpleasant odors. The primary method for neutralizing thiol hazards is through oxidation.
Liquid Waste
-
Collection : Collect all aqueous waste containing this compound in a designated, properly labeled hazardous waste container.
-
Neutralization : In a chemical fume hood, slowly add an excess of sodium hypochlorite solution (household bleach) to the aqueous waste. This will oxidize the disulfide and any potential free thiols.
-
Verification : Allow the mixture to react for at least 24 hours. Cautiously check for the absence of any thiol-like odor. If an odor persists, add more bleach and allow for a longer reaction time.
-
Final Disposal : Once neutralized, the solution should be disposed of as chemical waste in accordance with local, state, and federal regulations.
Solid Waste
-
Contaminated Disposables : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a sealed plastic bag.
-
Containment : This sealed bag should then be placed into a designated solid hazardous waste container.
Contaminated Glassware
-
Immediate Soaking : Immediately after use, fully submerge all contaminated glassware in a bleach bath within a chemical fume hood.
-
Soaking Duration : Allow the glassware to soak for at least 24 hours to ensure complete oxidation of any residual compound.
-
Cleaning : After soaking, the glassware can be removed, rinsed thoroughly with water, and then cleaned using standard laboratory procedures.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
